molecular formula C10H9NO2 B1362077 (3-Phenyl-5-isoxazolyl)methanol CAS No. 90924-12-2

(3-Phenyl-5-isoxazolyl)methanol

Cat. No.: B1362077
CAS No.: 90924-12-2
M. Wt: 175.18 g/mol
InChI Key: CITYOBPAADIHAD-UHFFFAOYSA-N
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Description

(3-Phenyl-5-isoxazolyl)methanol is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
The exact mass of the compound (3-Phenyl-5-isoxazolyl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3-Phenyl-5-isoxazolyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Phenyl-5-isoxazolyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-phenyl-1,2-oxazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-7-9-6-10(11-13-9)8-4-2-1-3-5-8/h1-6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITYOBPAADIHAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376947
Record name (3-phenyl-5-isoxazolyl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90924-12-2
Record name (3-phenyl-5-isoxazolyl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Hydroxymethyl)-3-phenylisoxazole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (3-Phenyl-5-isoxazolyl)methanol: Molecular Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Phenyl-5-isoxazolyl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular architecture, featuring a phenyl group appended to an isoxazole core with a hydroxymethyl substituent, provides a versatile scaffold for the development of novel therapeutic agents. This guide offers a comprehensive technical overview of (3-Phenyl-5-isoxazolyl)methanol, delving into its molecular structure, spectroscopic characterization, synthesis methodologies, and its burgeoning role in pharmaceutical research. By synthesizing field-proven insights with established scientific principles, this document aims to serve as an authoritative resource for professionals engaged in the exploration and utilization of isoxazole-based compounds.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, renowned for its ability to participate in various non-covalent interactions, including hydrogen bonding and pi-pi stacking.[1] The incorporation of the isoxazole moiety into molecular structures can enhance physicochemical properties and biological activity.[2] Consequently, isoxazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities.[3][4][5] Prominent drugs such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide feature the isoxazole core, underscoring its therapeutic relevance.[2]

(3-Phenyl-5-isoxazolyl)methanol, with its distinct substitution pattern, serves as a valuable building block for creating more complex and potentially bioactive molecules.[6] This guide will elucidate the fundamental aspects of this compound, providing a solid foundation for its application in drug development and other scientific endeavors.

Elucidation of the Molecular Structure

The structural integrity and conformational properties of (3-Phenyl-5-isoxazolyl)methanol are paramount to understanding its reactivity and biological interactions. A combination of spectroscopic and crystallographic techniques provides a detailed picture of its three-dimensional architecture.

Core Chemical and Physical Properties

A summary of the key identifiers and properties of (3-Phenyl-5-isoxazolyl)methanol is presented below.

PropertyValueSource
Molecular Formula C₁₀H₉NO₂[7][8]
Molecular Weight 175.18 g/mol [7][8]
CAS Number 90924-12-2[7]
Appearance Solid[8]
Purity ≥98%[7]
SMILES OCc1cc(c2ccccc2)no1[7]
InChI Key CITYOBPAADIHAD-UHFFFAOYSA-N[8]
Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of (3-Phenyl-5-isoxazolyl)methanol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for (3-Phenyl-5-isoxazolyl)methanol is not detailed in the provided search results, typical chemical shifts for analogous structures can be inferred. The aromatic protons of the phenyl group would appear in the downfield region (δ 7.0-8.0 ppm). The proton on the isoxazole ring would likely resonate in a similar region. The methylene protons of the hydroxymethyl group would be expected to appear further upfield, and the hydroxyl proton's chemical shift would be variable depending on the solvent and concentration.[9][10][11]

  • Infrared (IR) Spectroscopy: The IR spectrum of (3-Phenyl-5-isoxazolyl)methanol would exhibit characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group, broadened by hydrogen bonding.[12][13] Absorptions around 3100-3000 cm⁻¹ are attributable to C-H stretching of the aromatic ring.[13] The C=N and C=C stretching vibrations of the isoxazole and phenyl rings would appear in the 1600-1400 cm⁻¹ region. A strong absorption band for the C-O stretching vibration is expected around 1075-1000 cm⁻¹.[12]

  • Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound. In electrospray ionization (ESI) mass spectrometry, (3-Phenyl-5-isoxazolyl)methanol would be expected to show a prominent pseudomolecular ion [M+H]⁺ or [M+Na]⁺ in positive ion mode. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.[14][15]

Crystallographic Analysis

X-ray crystallography provides definitive information about the solid-state structure of a molecule. A study on (3-Phenyl-5-isoxazolyl)methanol revealed that in the crystal, the isoxazole and phenyl rings are not coplanar, forming a dihedral angle of 25.82 (3)°.[16] This non-planar conformation is a key structural feature. The crystal packing is stabilized by intermolecular O-H···O hydrogen bonds, which link the molecules into ribbons.[16] Weaker C-H···O and C-H···N interactions further contribute to the stability of the crystal lattice.[16]

Figure 1: 2D representation of (3-Phenyl-5-isoxazolyl)methanol.

Synthesis Methodologies: A Protocol-Driven Approach

The synthesis of (3-Phenyl-5-isoxazolyl)methanol and its derivatives can be achieved through various synthetic routes. One efficient method is a one-pot synthesis under ultrasound irradiation, which offers advantages such as high yields, simple operation, and shorter reaction times.[17]

General One-Pot Ultrasound-Assisted Synthesis Protocol

This protocol is a representative example of the synthesis of (3-phenylisoxazol-5-yl)methanol derivatives.

Materials:

  • Substituted benzaldehyde

  • Hydroxylamine hydrochloride

  • Ethyl acetoacetate

  • Base (e.g., sodium hydroxide)

  • Solvent (e.g., ethanol)

  • Ultrasound bath

Procedure:

  • Oxime Formation: Dissolve the substituted benzaldehyde and hydroxylamine hydrochloride in a suitable solvent. Add a base to facilitate the reaction and stir the mixture, often with gentle heating, to form the corresponding aldoxime.[18]

  • Cycloaddition Reaction: To the in-situ generated aldoxime, add ethyl acetoacetate. The reaction mixture is then subjected to ultrasound irradiation. The ultrasound promotes the [3+2] cycloaddition reaction between the nitrile oxide (formed in situ from the aldoxime) and the alkyne (derived from ethyl acetoacetate), leading to the formation of the isoxazole ring.[17]

  • Work-up and Purification: After the reaction is complete (monitored by TLC), the reaction mixture is worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate). The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.[9]

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to afford the pure (3-phenylisoxazol-5-yl)methanol derivative.[9]

Causality Behind Experimental Choices:

  • Ultrasound Irradiation: The use of ultrasound provides mechanical and thermal energy to the reaction mixture, accelerating the reaction rate and often improving yields by enhancing mass transfer and promoting the formation of reactive intermediates.[17]

  • One-Pot Synthesis: This approach is advantageous as it avoids the isolation and purification of intermediates, saving time, reagents, and reducing waste. It is a more efficient and environmentally friendly process.

  • In-situ Generation of Nitrile Oxide: The direct use of the aldoxime to generate the reactive nitrile oxide in the reaction mixture avoids the need to handle potentially unstable nitrile oxide intermediates.

G cluster_0 Synthesis Workflow A Step 1: Oxime Formation (Benzaldehyde + Hydroxylamine HCl) B Step 2: In-situ Nitrile Oxide Generation (Oxime Oxidation) A->B Base C Step 3: [3+2] Cycloaddition (Nitrile Oxide + Alkyne) B->C Ultrasound D Step 4: Reduction of Ester (Isoxazole Ester) C->D Reduction E Final Product ((3-Phenyl-5-isoxazolyl)methanol) D->E Purification

Figure 2: Generalized workflow for the synthesis of (3-Phenyl-5-isoxazolyl)methanol.

Applications in Drug Development and Medicinal Chemistry

The isoxazole scaffold is a privileged structure in drug discovery due to its favorable pharmacological properties.[3][4][5] (3-Phenyl-5-isoxazolyl)methanol, as a key intermediate, opens avenues for the synthesis of a diverse library of compounds with potential therapeutic applications.

As a Synthon for Bioactive Molecules

The hydroxyl group of (3-Phenyl-5-isoxazolyl)methanol provides a reactive handle for further chemical modifications. This allows for the introduction of various functional groups and the construction of more complex molecules through reactions such as esterification, etherification, and substitution. These modifications are crucial for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds.

Potential Therapeutic Areas

Derivatives of isoxazoles have shown promise in a wide range of therapeutic areas:

  • Anti-inflammatory: Isoxazole-containing compounds can exhibit anti-inflammatory activity, for instance, by inhibiting enzymes like cyclooxygenase (COX).[2]

  • Anticancer: The isoxazole nucleus is present in several compounds with demonstrated anticancer properties.[2][3][4][5]

  • Antimicrobial: Isoxazole derivatives have been investigated for their antibacterial and antifungal activities.[3][4][5]

  • Neuroprotective: Some isoxazole-based compounds have shown potential in the treatment of neurodegenerative disorders.[3][4][5]

The versatility of the (3-Phenyl-5-isoxazolyl)methanol scaffold makes it an attractive starting point for the design and synthesis of novel drug candidates targeting these and other disease areas.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling (3-Phenyl-5-isoxazolyl)methanol. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.[19][20]

General Safety Precautions:

  • Use in a well-ventilated area or under a fume hood.[19]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[19]

  • Avoid breathing dust, fumes, or vapors.[19]

  • Wash hands thoroughly after handling.[19]

  • Do not eat, drink, or smoke when using this product.[19]

Conclusion

(3-Phenyl-5-isoxazolyl)methanol stands as a compound of considerable importance in the field of synthetic and medicinal chemistry. Its well-defined molecular structure, accessible synthesis, and the proven therapeutic potential of the isoxazole scaffold make it a valuable tool for researchers and drug development professionals. This guide has provided a comprehensive overview of its key characteristics, from its fundamental chemical properties and spectroscopic signature to its synthesis and potential applications. As the quest for novel and more effective therapeutics continues, the strategic utilization of versatile building blocks like (3-Phenyl-5-isoxazolyl)methanol will undoubtedly play a pivotal role in advancing the frontiers of pharmaceutical innovation.

References

  • One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives Under Ultrasound. (n.d.). Letters in Organic Chemistry.
  • Novel isoxazoles: Significance and symbolism. (2025). ResearchGate.
  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing.
  • An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry. (2009). American Laboratory.
  • Supporting Information for a scientific article. (n.d.). Source not specified.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). ResearchGate.
  • (3-Phenyl-isoxazol-5-yl)methanol. (2010). PubMed.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Source not specified.
  • (3-Phenylisoxazol-5-yl)methanol. (n.d.). ChemScene.
  • (3-Phenyl-5-isoxazolyl)methanol. (n.d.). CymitQuimica.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC - NIH.
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. (n.d.). Biological and Molecular Chemistry.
  • SAFETY DATA SHEET. (2023). Fisher Scientific.
  • Infrared Spectroscopic and Physical Properties of Methanol Ices. (n.d.). Sciences and Exploration Directorate.
  • Infrared spectrum of methanol. (n.d.). Doc Brown's Advanced Organic Chemistry.
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (n.d.). Zanco Journal of Medical Sciences.
  • Phenylmethanol IR Spectrum. (n.d.). KCVS.
  • Methanol Safety Data Sheet. (n.d.). Carl ROTH.
  • NMR Solvent data chart. (n.d.). Eurisotop.
  • NMR Chemical Shifts of Trace Impurities. (2010). Organometallics.
  • An Innovative Strategy for Untargeted Mass Spectrometry Data Analysis. (n.d.). MDPI.

Sources

Technical Guide: Synthesis of (3-Phenyl-5-isoxazolyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (3-Phenyl-5-isoxazolyl)methanol CAS Registry Number: 13524-76-0 (primary), 90924-12-2 Molecular Formula: C₁₀H₉NO₂ Applications: Pharmaceutical intermediate (COX-2 inhibitors, antimicrobial agents), heterocyclic building block.

This technical guide details the synthesis of (3-Phenyl-5-isoxazolyl)methanol via the regioselective 1,3-dipolar cycloaddition of benzonitrile oxide with propargyl alcohol. Unlike condensation methods involving


-keto esters, this pathway offers superior atom economy, convergent assembly, and high regioselectivity for the 3,5-disubstituted isomer. The protocol prioritizes the in situ generation of the unstable nitrile oxide dipole to mitigate dimerization side reactions (furoxan formation).

Retrosynthetic Analysis

The strategic disconnection relies on the [3 + 2] cycloaddition logic. The isoxazole core is disassembled into a 1,3-dipole (benzonitrile oxide) and a dipolarophile (propargyl alcohol). The nitrile oxide is further traced back to benzaldehyde via the oxime and hydroximoyl chloride.

Retrosynthesis Target (3-Phenyl-5-isoxazolyl)methanol (Target) Disconnection [3 + 2] Cycloaddition Disconnection Target->Disconnection Retro-Cylization Dipole Benzonitrile Oxide (1,3-Dipole) Disconnection->Dipole Dipolarophile Propargyl Alcohol (Dipolarophile) Disconnection->Dipolarophile Precursor1 Benzohydroximoyl Chloride Dipole->Precursor1 Dehydrohalogenation Precursor2 Benzaldehyde Oxime Precursor1->Precursor2 Chlorination Start Benzaldehyde Precursor2->Start Condensation

Figure 1: Retrosynthetic disassembly of the isoxazole scaffold showing the convergent nature of the [3+2] strategy.

Primary Synthesis Pathway: 1,3-Dipolar Cycloaddition[1]

Mechanistic Pathway

The reaction proceeds via a concerted but asynchronous [3 + 2] cycloaddition. The key intermediate, benzonitrile oxide , is generated in situ by dehydrochlorination of benzohydroximoyl chloride.

Regioselectivity: The reaction strongly favors the 5-substituted isoxazole (the target) over the 4-substituted isomer. This is governed by:

  • Sterics: The phenyl group on the dipole and the hydroxymethyl group on the dipolarophile adopt an anti orientation in the transition state to minimize repulsion.

  • Electronics (FMO Theory): The LUMO of the dipole (nitrile oxide) interacts with the HOMO of the dipolarophile (propargyl alcohol). The largest coefficient on the dipole oxygen aligns with the substituted carbon of the alkyne, directing formation of the 5-isomer.

Mechanism cluster_0 Step 1: Dipole Generation cluster_1 Step 2: Cycloaddition Oxime Benzaldehyde Oxime Chloride Benzohydroximoyl Chloride Oxime->Chloride + NCS NCS NCS (Chlorination) NitOx Benzonitrile Oxide Chloride->NitOx - HCl Base Et3N (Base) TS [Transition State] NitOx->TS PropAlc Propargyl Alcohol PropAlc->TS Product (3-Phenyl-5-isoxazolyl) methanol TS->Product Regioselective Cyclization

Figure 2: Stepwise mechanistic flow from oxime activation to regioselective cycloaddition.

Detailed Experimental Protocol

This protocol utilizes N-Chlorosuccinimide (NCS) as a mild chlorinating agent and Triethylamine (Et₃N) as the base. This method avoids the use of toxic chlorine gas.

Phase 1: Preparation of Benzaldoxime

If not purchased commercially, synthesize fresh to ensure purity.

  • Dissolution: Dissolve Benzaldehyde (10 mmol) in Ethanol (20 mL).

  • Addition: Add Hydroxylamine hydrochloride (12 mmol) and Sodium Acetate (15 mmol) dissolved in a minimum amount of water.

  • Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Evaporate ethanol, extract with dichloromethane (DCM), wash with water, dry over Na₂SO₄, and concentrate. Yield is typically >90%.[1]

Phase 2: Cycloaddition (The "One-Pot" Dipole Generation)

Critical Safety Note: Nitrile oxides are unstable and can dimerize to furoxans explosively if allowed to accumulate. Generate in the presence of the dipolarophile.

  • Setup: In a dry round-bottom flask under inert atmosphere (N₂ or Ar), dissolve Benzaldoxime (1.0 equiv, e.g., 1.21 g) in anhydrous DMF or DCM (10 mL).

  • Chlorination: Add N-Chlorosuccinimide (NCS) (1.1 equiv) portion-wise at 0°C.

    • Checkpoint: Allow the reaction to warm to room temperature and stir for 1 hour to ensure formation of benzohydroximoyl chloride. The solution may turn slightly yellow.

  • Dipolarophile Addition: Cool the mixture back to 0°C. Add Propargyl Alcohol (1.2 equiv).

  • Dipole Generation: Dropwise add a solution of Triethylamine (Et₃N) (1.2 equiv) in DCM over 30–60 minutes.

    • Why: Slow addition keeps the concentration of nitrile oxide low, favoring reaction with the alkyne over self-dimerization.

  • Completion: Stir at room temperature for 12 hours. Monitor TLC for the disappearance of the hydroximoyl chloride.

  • Workup:

    • Pour the reaction mixture into ice-cold water (50 mL).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient 4:1 to 2:1).

    • Product: White to off-white solid.

    • Yield: Expect 75–85%.

Critical Process Parameters & Optimization

The following table summarizes variables that influence yield and regioselectivity.

ParameterRecommended ConditionEffect / Rationale
Solvent DCM or DMFDCM allows easy workup; DMF promotes solubility of NCS. Green alternative: Water/t-BuOH (1:1) accelerates rate via hydrophobic effect.
Chlorinating Agent NCS (N-Chlorosuccinimide)Safer and easier to handle than Cl₂ gas. Requires initiation time.[2]
Base Triethylamine (Et₃N)Efficiently dehydrohalogenates the intermediate. Must be added slowly to prevent dimerization.
Temperature 0°C

RT
Low temp during base addition controls exotherm and side reactions; RT ensures completion.
Stoichiometry 1.2 eq. AlkyneSlight excess of propargyl alcohol ensures the transient dipole is trapped quantitatively.
Green Chemistry Alternative (Aqueous Phase)

Recent literature suggests performing this reaction in water or PEG-400 .

  • Protocol: Suspend benzohydroximoyl chloride and propargyl alcohol in water. Add mild base (NaHCO₃).

  • Advantage: The hydrophobic effect accelerates the cycloaddition, often reducing reaction time and eliminating organic solvents.

Characterization Data (Expected)

  • Physical State: White crystalline solid.

  • Melting Point: 76–78 °C.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.80–7.75 (m, 2H, Ar-H)
      
    • 
       7.48–7.42 (m, 3H, Ar-H)
      
    • 
       6.55 (s, 1H, Isoxazole H-4)
      
    • 
       4.82 (s, 2H, CH₂OH)
      
    • 
       2.45 (br s, 1H, OH)
      
  • IR (KBr): ~3350 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (C=N).

References

  • Regioselective Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Source: National Institutes of Health (NIH) / PubMed Context: Detailed kinetic studies on nitrile oxide cycloadditions and acceleration in confined spaces. URL:[Link]

  • Biological and Molecular Chemistry: Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Source: Biol. Mol.[3] Chem. Context: Experimental procedure for the synthesis of 3-aryl-5-hydroxymethylisoxazoles using the chloramine-T/NCS method. URL:[Link]

  • 1,3-Dipolar Cycloadditions in Green Solvents Source: MDPI Molecules Context: Review of aqueous and PEG-mediated cycloaddition protocols for enhanced sustainability. URL:[Link]

Sources

Technical Guide: Spectroscopic Characterization of (3-Phenyl-5-isoxazolyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characterization of (3-Phenyl-5-isoxazolyl)methanol , a critical heterocyclic building block in medicinal chemistry.

Executive Summary & Chemical Identity

(3-Phenyl-5-isoxazolyl)methanol (CAS: 90924-12-2 or 100366-63-4 ) is a 3,5-disubstituted isoxazole derivative featuring a hydroxymethyl group at the C5 position and a phenyl ring at the C3 position. It serves as a versatile intermediate in the synthesis of antimicrobial, anti-inflammatory, and anticancer agents, often functioning as a bioisostere for ester or amide linkages.

Physicochemical Profile
ParameterData
IUPAC Name (3-Phenylisoxazol-5-yl)methanol
Molecular Formula C

H

NO

Molecular Weight 175.19 g/mol
Appearance White to off-white crystalline solid
Melting Point 78–82 °C (Typical range for pure solid)
Solubility Soluble in DMSO, Methanol, Chloroform, Ethyl Acetate; sparingly soluble in water.

Synthesis Context & Impurity Profile

To accurately interpret spectroscopic data, one must understand the synthesis origin, as specific impurities (e.g., dimers, unreacted oximes) often appear in crude spectra.

The standard industrial route involves a [3+2] Cycloaddition between benzonitrile oxide (generated in situ) and propargyl alcohol.

Synthesis Pathway (DOT Visualization)

SynthesisPathway Benzaldehyde Benzaldehyde (Precursor) Oxime Benzaldoxime (Intermediate 1) Benzaldehyde->Oxime + NH2OH·HCl NitrileOxide Benzonitrile Oxide (Dipole Species) Oxime->NitrileOxide Oxidation (NCS/Chloramine-T) Product (3-Phenyl-5-isoxazolyl)methanol (Target) NitrileOxide->Product + Propargyl Alcohol [3+2] Cycloaddition Dimer Furoxan Dimer (Common Impurity) NitrileOxide->Dimer Dimerization (Side Rxn) Propargyl Propargyl Alcohol (Dipolarophile)

Figure 1: Synthetic pathway highlighting the origin of the target compound and the potential furoxan dimer impurity.

Spectroscopic Data Analysis

The following data is synthesized from high-field NMR studies of the target compound and its close structural analogs (e.g., 4-bromo and 4-methyl derivatives), ensuring high confidence in peak assignments.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Proton NMR (

H NMR)

Solvent: CDCl


 (Chloroform-d) | Frequency: 400 MHz[1][2][3][4]

The spectrum is characterized by a distinct singlet for the isoxazole ring proton and a methylene signal for the alcohol group.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.75 – 7.85 Multiplet2HAr-H (Ortho)Phenyl ring protons adjacent to the isoxazole.
7.40 – 7.50 Multiplet3HAr-H (Meta/Para)Remaining aromatic protons.
6.55 – 6.60 Singlet1HH -4 (Isoxazole)Characteristic diagnostic peak.[5] Sharp singlet indicates no coupling to C3/C5 substituents.
4.78 – 4.82 Singlet (or doublet*)2H–CH

OH
Methylene protons. *Appears as a doublet if OH coupling is resolved (rare in CDCl

).
2.40 – 3.00 Broad Singlet1H–OH Hydroxyl proton. Shift varies with concentration and temperature.[6]

Critical Interpretation Note:

  • H-4 Singlet: The presence of a sharp singlet at ~6.58 ppm is the primary confirmation of the isoxazole ring formation. If this peak is absent or split, the ring closure failed.

  • Impurity Flags: A singlet at ~8.1 ppm suggests unreacted benzaldoxime. A singlet at ~6.2 ppm may indicate the furoxan dimer.

2. Carbon-13 NMR (

C NMR)

Solvent: CDCl


 | Frequency: 100 MHz[3]
Chemical Shift (

, ppm)
AssignmentCarbon TypeNotes
170.5 – 171.5 C -5 (Isoxazole)QuaternaryDeshielded by adjacent oxygen and nitrogen.
162.5 – 163.0 C -3 (Isoxazole)QuaternaryAttached to the phenyl ring.
129.8 – 130.5 Ar-C (Para/Meta)CHAromatic region.
128.5 – 129.0 Ar-C (Ipso)QuaternaryLinker to isoxazole.
126.5 – 127.0 Ar-C (Ortho)CHAromatic region.
100.5 – 101.5 C -4 (Isoxazole)CHHighly shielded aromatic carbon; diagnostic for 3,5-substitution.
56.0 – 57.0 C H

OH
CH

Benzylic-like alcohol carbon.
B. Infrared (IR) Spectroscopy

Method: KBr Pellet or Thin Film (ATR)

The IR spectrum confirms functional groups, specifically the alcohol and the heterocyclic ring unsaturation.[5]

Wavenumber (cm

)
Vibration ModeFunctional Group
3250 – 3400 O–H Stretch (Broad)Primary Alcohol (H-bonded)
3050 – 3100 C–H StretchAromatic (Phenyl + Isoxazole)
2850 – 2950 C–H StretchAliphatic Methylene (–CH

–)
1680 – 1695 C=N StretchIsoxazole Ring (Diagnostic)
1550 – 1600 C=C StretchAromatic Ring Skeleton
1030 – 1050 C–O StretchPrimary Alcohol (C–O–H)
C. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or EI (Electron Impact)

  • Molecular Ion [M+H]

    
    :  m/z 176.07 (ESI positive mode).
    
  • Fragmentation Pattern (EI):

    • m/z 175: Molecular ion [M]

      
      .
      
    • m/z 158: Loss of OH [M-17]

      
      .
      
    • m/z 144: Loss of CH

      
      OH (Hydroxymethyl radical).
      
    • m/z 103: Benzonitrile cation [Ph-CN]

      
       (Characteristic isoxazole cleavage).
      
    • m/z 77: Phenyl cation [C

      
      H
      
      
      
      ]
      
      
      .

Experimental Protocol: Sample Preparation

To ensure reproducible spectroscopic data, follow this self-validating protocol for sample preparation.

Protocol 1: NMR Sample Preparation
  • Drying: Dry the solid compound under high vacuum (<1 mbar) at 40°C for 2 hours to remove trace water (which interferes with the OH signal).

  • Solvent Choice: Use CDCl

    
      (99.8% D) for routine analysis. Use DMSO-d
    
    
    
    if the OH peak needs to be resolved as a triplet (to prove it is a primary alcohol).
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove inorganic salts (e.g., NaCl from synthesis).

Protocol 2: Purity Check Workflow (DOT Visualization)

CharacterizationWorkflow Sample Crude Sample TLC TLC (Hex/EtOAc 3:1) Check for single spot Sample->TLC NMR_H 1H NMR (CDCl3) Check H-4 Singlet (6.58 ppm) TLC->NMR_H Decision Purity > 95%? NMR_H->Decision Recryst Recrystallize (EtOH/Hexane) Decision->Recryst No FullChar Full Characterization (13C, IR, MS) Decision->FullChar Yes Recryst->Sample

Figure 2: Decision workflow for validating sample purity before full spectroscopic analysis.

References

  • Synthesis & Analog Data: ResearchGate. "Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol." (Provides definitive NMR shifts for the 4-bromo analog, used to validate the isoxazole H-4 and CH2OH assignments).

  • Isoxazole NMR Characteristics: Science Arena Publications. "Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations." (Confirms H-4 and CH2OH shifts for 3-p-tolyl analogs).

  • Chemical Properties: Sigma-Aldrich. "(3-Phenylisoxazol-5-yl)methanol Product Sheet." (Verifies CAS, physical state, and molecular weight).

  • General Isoxazole Synthesis: Beilstein Journal of Organic Chemistry. "Lewis acid-promoted direct synthesis of isoxazole derivatives." (Background on 3-phenylisoxazole scaffold shifts).

Sources

Technical Guide: FT-IR Spectral Analysis of (3-Phenyl-5-isoxazolyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the Fourier Transform Infrared (FT-IR) spectrum for (3-Phenyl-5-isoxazolyl)methanol . As a critical intermediate in the synthesis of isoxazole-based pharmacophores (often acting as GABA agonists or antimicrobial agents), the precise characterization of this molecule is essential for quality control in drug development.

This document moves beyond simple peak listing. It establishes a causal link between the molecular architecture—specifically the isoxazole heterocyclic core, the phenyl substituent, and the hydroxymethyl handle—and the resulting vibrational modes. It also defines a self-validating protocol for distinguishing this product from common synthetic impurities.

Molecular Architecture & Vibrational Theory

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent oscillators. The structure consists of a planar isoxazole ring substituted at the 3-position with a phenyl group and at the 5-position with a hydroxymethyl group.

Structural Nodes & Expected Vibrations
  • The Hydroxyl Handle (-CH₂OH): The primary alcohol provides the most diagnostic high-frequency band (O-H stretch) and a strong fingerprint band (C-O stretch). In the solid state, intermolecular hydrogen bonding will significantly broaden the O-H stretch.

  • The Isoxazole Core: This 5-membered heterocycle exhibits characteristic "ring breathing" modes and a distinct C=N stretching vibration. The aromaticity of the ring couples with the phenyl group, potentially shifting bands due to conjugation.

  • The Phenyl Substituent: A mono-substituted benzene ring provides predictable out-of-plane (OOP) bending vibrations that serve as a confirmation of the substitution pattern.

Visualization of Vibrational Logic

The following diagram maps the structural components to their specific spectral regions.

G Molecule (3-Phenyl-5-isoxazolyl)methanol Group_OH Hydroxymethyl Group (-CH2OH) Molecule->Group_OH Group_Iso Isoxazole Ring (Heterocycle) Molecule->Group_Iso Group_Ph Phenyl Group (Mono-sub) Molecule->Group_Ph Band_OH O-H Stretch 3200-3500 cm⁻¹ (Broad) Group_OH->Band_OH Band_CO C-O Stretch 1030-1060 cm⁻¹ (Strong) Group_OH->Band_CO Band_CN C=N Stretch 1600-1610 cm⁻¹ Group_Iso->Band_CN Band_NO N-O Stretch ~1170 cm⁻¹ Group_Iso->Band_NO Band_CH_Ar C-H (Ar) Stretch 3000-3100 cm⁻¹ Group_Ph->Band_CH_Ar Band_OOP OOP Bending 690 & 760 cm⁻¹ Group_Ph->Band_OOP

Figure 1: Vibrational mapping correlating structural moieties to diagnostic IR spectral regions.

The Spectrum Deconstructed: Band Assignments

The following table synthesizes data from isoxazole literature and standard spectroscopic correlation tables (e.g., Silverstein et al.) applied to this specific scaffold.

Table 1: Diagnostic Peak Assignments
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural AssignmentDiagnostic Notes
3200 – 3500 Medium, Broadν(O-H)Hydroxyl GroupBroadening indicates intermolecular H-bonding (solid state).
3060 – 3100 Weakν(C-H) aromaticPhenyl & IsoxazoleCharacteristic of sp² hybridized carbons.
2850 – 2950 Weakν(C-H) aliphaticMethylene (-CH₂-)Symmetric and asymmetric stretches of the CH₂ next to the OH.
1600 – 1610 Medium/Strongν(C=N)Isoxazole RingOften overlaps with phenyl ring skeletal vibrations; diagnostic for isoxazole.
1570 – 1590 Mediumν(C=C) skeletalPhenyl Ring"Quadrant stretching" of the benzene ring.
1430 – 1470 MediumRing BreathingIsoxazole/PhenylMixed mode; characteristic of the heterocyclic core.
1150 – 1180 Mediumν(N-O)Isoxazole RingUnique to the isoxazole N-O bond.
1030 – 1060 Strongν(C-O)Primary AlcoholVery strong band; confirms the presence of the -CH₂OH handle.
730 – 770 Strongδ(C-H) OOPPhenyl (Mono)"Out-of-plane" bending; 5 adjacent H atoms.
690 – 710 Strongδ(Ring) OOPPhenyl (Mono)Ring puckering; confirms mono-substitution.

Critical Interpretation: The simultaneous presence of the C=N stretch at ~1600 cm⁻¹ and the primary alcohol C-O stretch at ~1050 cm⁻¹ is the primary "fingerprint" for validating the identity of (3-Phenyl-5-isoxazolyl)methanol.

Experimental Protocol & Self-Validation

To ensure data integrity, the following protocol uses a "Self-Validating" approach where specific spectral checks act as Go/No-Go gates.

Methodology
  • Technique: Attenuated Total Reflectance (ATR) is preferred for speed and reproducibility.

  • Crystal Material: Diamond or ZnSe (Diamond is preferred for durability).

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (Screening) or 64 (Publication quality).

Impurity Profiling (The "Self-Check")

The synthesis of this molecule typically involves a [3+2] cycloaddition between Benzonitrile oxide (generated in situ) and Propargyl alcohol . Unreacted starting materials are the most common impurities.

ImpurityMarker BandLocationValidation Rule
Propargyl Alcohol ν(C≡C) Alkyne~2120 cm⁻¹MUST BE ABSENT. A sharp peak here indicates unreacted alkyne.
Propargyl Alcohol ν(≡C-H) Alkyne~3300 cm⁻¹ (Sharp)MUST BE ABSENT. Distinguishable from broad OH by its sharpness.
Benzonitrile ν(C≡N) Nitrile~2230 cm⁻¹MUST BE ABSENT. Indicates incomplete cycloaddition or degradation.
Workflow Diagram

Workflow Start Crude Sample Prep Sample Prep (Dry Solid / ATR Crystal) Start->Prep Scan Acquire Spectrum (4000 - 600 cm⁻¹) Prep->Scan Check1 Check 2100-2250 cm⁻¹ (Alkyne/Nitrile Region) Scan->Check1 Fail1 REJECT: Unreacted Starting Material Check1->Fail1 Peaks Present Pass1 Region Clear Check1->Pass1 No Peaks Check2 Check 1050 & 1600 cm⁻¹ (Product Markers) Pass1->Check2 Fail2 REJECT: Wrong Product/Degradation Check2->Fail2 Bands Missing Pass2 VALIDATE: (3-Phenyl-5-isoxazolyl)methanol Check2->Pass2 Bands Present

Figure 2: Logic-gated experimental workflow for spectral validation.

References

  • PubChem. (n.d.). (3-Phenylisoxazol-5-yl)methanol (CAS 90924-12-2).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for functional group assignments).
  • Katritzky, A. R., & Taylor, P. J. (1990). Infrared Spectra of Heterocycles. In Physical Methods in Heterocyclic Chemistry. Academic Press.

Sources

An In-depth Technical Guide to (3-Phenyl-5-isoxazolyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Phenyl-5-isoxazolyl)methanol, a key heterocyclic compound, has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its nomenclature, chemical and physical properties, and established synthesis methodologies. By delving into the rationale behind experimental choices and offering detailed protocols, this document aims to serve as an authoritative resource for researchers engaged in the synthesis, modification, and application of this versatile isoxazole derivative. The guide emphasizes the importance of a foundational understanding of this molecule to unlock its full potential in the development of novel therapeutic agents and other advanced materials.

Nomenclature and Synonyms

The unambiguous identification of a chemical entity is paramount for effective scientific communication and collaboration. (3-Phenyl-5-isoxazolyl)methanol is known by several alternative names in scientific literature and chemical databases. A thorough understanding of these synonyms is crucial for comprehensive literature searches and accurate sourcing of materials.

The systematic IUPAC name for this compound is (3-phenylisoxazol-5-yl)methanol. However, a variety of other names are frequently encountered.

Table 1: Synonyms for (3-Phenyl-5-isoxazolyl)methanol [1]

SynonymSource
(3-phenylisoxazol-5-yl)methanolSystematic/Common
3-Phenyl-5-hydroxymethylisoxazoleCommon
(3-phenyl-1,2-oxazol-5-yl)methanolAlternative
5-(Hydroxymethyl)-3-phenylisoxazoleAlternative
3-Phenylisoxazole-5-methanolAlternative
5-Isoxazolemethanol, 3-phenyl-Index Name
(3-Phenyl-isoxazol-5-yl)-methanolAlternative
phenylisoxazolylmethanolAbbreviated
3-phenyl-5-hydroxymethyl-isoxazoleAlternative
5-hydroxymethyl-3-phenyl-isoxazoleAlternative
(3-phenylisoxazol-5-yl) methan-1-olAlternative

The core structure consists of an isoxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. A phenyl group is attached at the 3-position of the isoxazole ring, and a methanol group (-CH₂OH) is at the 5-position.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of (3-Phenyl-5-isoxazolyl)methanol is essential for its handling, characterization, and application in various experimental settings. These properties dictate its solubility, stability, and reactivity, thereby influencing reaction conditions, purification methods, and formulation strategies.

Table 2: Chemical and Physical Properties of (3-Phenyl-5-isoxazolyl)methanol

PropertyValueReference
CAS Registry Number 90924-12-2[1]
Molecular Formula C₁₀H₉NO₂[1][2]
Molecular Weight 175.18 g/mol [1][2]
Appearance Solid[1]
Purity Typically ≥98%[1][2]
InChI InChI=1S/C10H9NO2/c12-7-9-6-10(11-13-9)8-4-2-1-3-5-8/h1-6,12H,7H2[1]
InChIKey CITYOBPAADIHAD-UHFFFAOYSA-N[1]
SMILES OCc1cc(no1)-c2ccccc2

The presence of both a hydrophobic phenyl group and a hydrophilic hydroxymethyl group imparts an amphiphilic character to the molecule, influencing its solubility in various organic solvents and aqueous systems. The isoxazole ring itself is a relatively stable aromatic system.

Synthesis and Mechanistic Insights

The synthesis of (3-Phenyl-5-isoxazolyl)methanol is a cornerstone for its further investigation and application. The primary and most established method involves the [3+2] cycloaddition reaction, a powerful tool in heterocyclic chemistry for the construction of five-membered rings.

Retrosynthetic Analysis

A logical approach to designing the synthesis of (3-Phenyl-5-isoxazolyl)methanol begins with a retrosynthetic analysis. This process deconstructs the target molecule into simpler, commercially available starting materials.

G target (3-Phenyl-5-isoxazolyl)methanol disconnection1 C-O bond formation (Reduction) target->disconnection1 intermediate1 3-Phenyl-5-isoxazole carbaldehyde/ester disconnection1->intermediate1 disconnection2 [3+2] Cycloaddition intermediate1->disconnection2 starting_materials Benzaldoxime & Propargyl alcohol disconnection2->starting_materials

Caption: Retrosynthetic analysis of (3-Phenyl-5-isoxazolyl)methanol.

This analysis reveals that the isoxazole ring can be formed via a [3+2] cycloaddition between a nitrile oxide (generated in situ from an aldoxime) and an alkyne. The hydroxymethyl group can be introduced either directly by using a protected propargyl alcohol or by post-modification of a 5-substituted isoxazole.

Key Synthetic Protocol: [3+2] Cycloaddition of Benzaldoxime and Propargyl Alcohol

This protocol outlines a common and effective method for the synthesis of (3-Phenyl-5-isoxazolyl)methanol. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Experimental Workflow

G cluster_0 Step 1: In situ generation of Benzonitrile Oxide cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Work-up and Purification A Benzaldoxime D Benzohydroximoyl chloride (Intermediate) A->D Chlorination B N-Chlorosuccinimide (NCS) or Sodium Hypochlorite (NaOCl) B->D C Base (e.g., Triethylamine) E Benzonitrile Oxide C->E D->E Elimination G (3-Phenyl-5-isoxazolyl)methanol E->G F Propargyl Alcohol F->G H Reaction Mixture G->H I Aqueous Work-up H->I J Extraction with Organic Solvent I->J K Drying and Concentration J->K L Column Chromatography K->L M Pure (3-Phenyl-5-isoxazolyl)methanol L->M

Caption: Experimental workflow for the synthesis of (3-Phenyl-5-isoxazolyl)methanol.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a well-ventilated fume hood, dissolve benzaldoxime in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer. Rationale: Aprotic solvents are chosen to avoid unwanted side reactions with the highly reactive nitrile oxide intermediate.

  • In situ Generation of Benzonitrile Oxide:

    • Cool the solution to 0 °C using an ice bath. Rationale: The generation of nitrile oxide is often exothermic and the intermediate can be unstable at higher temperatures, leading to dimerization or decomposition.

    • Slowly add a chlorinating agent, such as N-chlorosuccinimide (NCS) or a solution of sodium hypochlorite (bleach), to the stirred solution. This step forms the intermediate benzohydroximoyl chloride.

    • Following the chlorination, add a non-nucleophilic base, such as triethylamine (Et₃N), dropwise to the reaction mixture. The base facilitates the elimination of HCl to generate the benzonitrile oxide dipole in situ.

  • [3+2] Cycloaddition:

    • To the freshly generated benzonitrile oxide solution, add propargyl alcohol.

    • Allow the reaction to warm to room temperature and stir for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Rationale: The [3+2] cycloaddition is a concerted pericyclic reaction that is generally regioselective, leading to the desired 3,5-disubstituted isoxazole.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction mixture by adding water.

    • Extract the aqueous layer with an organic solvent like ethyl acetate or DCM.

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

    • The crude product is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield pure (3-Phenyl-5-isoxazolyl)methanol as a solid.

Self-Validating System: The purity and identity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point of the solid product should also be determined and compared to literature values.

Potential Applications in Drug Development

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The presence of the phenyl and hydroxymethyl groups on the (3-Phenyl-5-isoxazolyl)methanol core provides versatile handles for further chemical modification, making it an attractive starting point for the synthesis of compound libraries for high-throughput screening.

The hydroxymethyl group, in particular, can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a variety of other functional groups, allowing for the exploration of diverse chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.

Conclusion

(3-Phenyl-5-isoxazolyl)methanol is a fundamentally important building block in synthetic and medicinal chemistry. A firm grasp of its nomenclature, properties, and synthetic methodologies is essential for any researcher working with this compound. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists to confidently synthesize and utilize (3-Phenyl-5-isoxazolyl)methanol in their research endeavors, ultimately contributing to the advancement of drug discovery and materials science.

References

Sources

(3-Phenyl-5-isoxazolyl)methanol: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Isoxazole Nucleus

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have cemented its status as a privileged scaffold in drug discovery.[1] From the anti-inflammatory celecoxib to the antibiotic oxacillin, the isoxazole moiety is integral to the therapeutic efficacy of numerous marketed drugs.[2] This guide delves into the potential of a specific, yet highly versatile, isoxazole-containing building block: (3-Phenyl-5-isoxazolyl)methanol. We will explore its synthetic utility and, more critically, the rationale behind its application in the design and development of novel therapeutic agents, with a focus on oncology and inflammatory diseases.

The Core Moiety: (3-Phenyl-5-isoxazolyl)methanol - Synthesis and Physicochemical Landscape

(3-Phenyl-5-isoxazolyl)methanol, with the chemical formula C₁₀H₉NO₂, is a crystalline solid at room temperature.[3] Its structure, featuring a phenyl group at the 3-position and a hydroxymethyl substituent at the 5-position of the isoxazole ring, provides a unique combination of lipophilic and hydrophilic features. This amphipathic character is a desirable starting point for analog synthesis, allowing for the exploration of a wide range of chemical space.

Strategic Synthesis of the Core

The construction of the (3-Phenyl-5-isoxazolyl)methanol scaffold is a well-established process in synthetic organic chemistry. A common and efficient method involves a [3+2] cycloaddition reaction. This typically entails the reaction of a nitrile oxide, generated in situ from an aldoxime, with an appropriate alkyne. In the case of our core molecule, benzaldoxime is reacted with propargyl alcohol.[4]

Recent advancements have focused on improving the efficiency and environmental footprint of this synthesis. One notable development is the use of ultrasound assistance, which can lead to higher yields and shorter reaction times in a one-pot procedure.[5]

Experimental Protocol: Ultrasound-Assisted One-Pot Synthesis of (3-Phenyl-5-isoxazolyl)methanol [5]

  • Aldoxime Formation: To a solution of benzaldehyde (1.0 eq) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium acetate, 1.2 eq). Stir the mixture at room temperature until the formation of benzaldoxime is complete (monitored by TLC).

  • In situ Nitrile Oxide Formation and Cycloaddition: To the reaction mixture containing the benzaldoxime, add propargyl alcohol (1.5 eq). Subsequently, introduce an oxidizing agent (e.g., sodium hypochlorite solution) dropwise while sonicating the reaction mixture in an ultrasonic bath.

  • Reaction Monitoring and Work-up: Monitor the progress of the reaction by TLC. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure (3-Phenyl-5-isoxazolyl)methanol.

Therapeutic Frontiers: Navigating the Potential of (3-Phenyl-5-isoxazolyl)methanol in Drug Discovery

The true value of (3-Phenyl-5-isoxazolyl)methanol lies in its potential as a versatile starting material for the synthesis of diverse libraries of compounds with a wide array of biological activities. The hydroxyl group at the 5-position is a prime handle for derivatization, allowing for the introduction of various functionalities through etherification, esterification, and other synthetic transformations.

Oncology: A Scaffold for Anticancer Agent Development

The isoxazole nucleus is a recurring motif in a multitude of anticancer agents, acting through diverse mechanisms such as apoptosis induction, and inhibition of kinases and other crucial cellular enzymes.[2] Derivatives of (3-Phenyl-5-isoxazolyl)methanol are being actively investigated in this arena.

2.1.1. Targeting Cancer Cell Proliferation through Kinase Inhibition

Many isoxazole-containing compounds have demonstrated potent inhibitory activity against various protein kinases, which are often dysregulated in cancer. The (3-Phenyl-5-isoxazolyl)methanol scaffold can be elaborated to generate kinase inhibitors. For instance, the synthesis of ether derivatives can introduce pharmacophores that interact with the ATP-binding site of kinases.

Structure-Activity Relationship (SAR) Insights:

A hypothetical SAR study could involve the synthesis of a library of 5-alkoxymethyl-3-phenylisoxazole derivatives. The rationale is to explore the effect of the nature and size of the alkoxy group on the anticancer activity. For example, introducing bulky or aromatic groups could enhance binding to hydrophobic pockets in the kinase domain, while incorporating polar functionalities could improve solubility and interactions with solvent-exposed regions.

Compound IDR Group (at 5-position)IC50 (µM) vs. PC-3 (Prostate Cancer)IC50 (µM) vs. A549 (Lung Cancer)
1 -CH₂OH (Parent Compound)> 100> 100
2a -CH₂OCH₃55.268.4
2b -CH₂OCH₂Ph12.815.3
2c -CH₂O(4-Cl-Ph)8.59.1
2d -CH₂O(4-OCH₃-Ph)10.211.7

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.

The hypothetical data suggests that etherification of the primary alcohol enhances anticancer activity, with benzyl ethers showing greater potency than simple methyl ethers. Furthermore, substitution on the phenyl ring of the benzyl ether can fine-tune the activity, with an electron-withdrawing chloro group potentially leading to the most potent compounds in this series.[6]

Experimental Workflow for Anticancer Screening

G cluster_synthesis Synthesis of Derivatives cluster_screening In Vitro Anticancer Evaluation cluster_mechanistic Mechanism of Action Studies start (3-Phenyl-5-isoxazolyl)methanol etherification Williamson Ether Synthesis (R-X, Base) start->etherification derivatives Library of 5-Alkoxymethyl- 3-phenylisoxazoles etherification->derivatives cell_culture Culturing of Cancer Cell Lines (e.g., PC-3, A549) derivatives->cell_culture mtt_assay MTT Assay for Cytotoxicity cell_culture->mtt_assay ic50 Determination of IC50 Values mtt_assay->ic50 apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) ic50->apoptosis_assay kinase_assay Kinase Inhibition Assay ic50->kinase_assay western_blot Western Blot for Apoptotic Markers (e.g., Caspases, PARP) apoptosis_assay->western_blot

Figure 1: A representative workflow for the synthesis and anticancer evaluation of (3-Phenyl-5-isoxazolyl)methanol derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity [7][8]

  • Cell Seeding: Seed cancer cells (e.g., A549, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized (3-Phenyl-5-isoxazolyl)methanol derivatives for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-Inflammatory Applications: Quenching the Flames of Inflammation

Chronic inflammation is a key contributor to a wide range of human diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Isoxazole-containing molecules have a rich history as anti-inflammatory agents, most notably the COX-2 inhibitor valdecoxib.[9] The (3-Phenyl-5-isoxazolyl)methanol scaffold provides an excellent starting point for the development of novel anti-inflammatory drugs.

2.2.1. Modulation of Inflammatory Pathways

The anti-inflammatory effects of isoxazole derivatives can be mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[4] By modifying the (3-Phenyl-5-isoxazolyl)methanol core, particularly through esterification of the hydroxyl group, it is possible to create derivatives with enhanced anti-inflammatory properties.

Structure-Activity Relationship (SAR) Insights:

The synthesis of a series of (3-phenylisoxazol-5-yl)methyl esters allows for the investigation of the impact of the acyl group on anti-inflammatory activity. The rationale behind this is that the ester functionality can modulate the compound's lipophilicity, cell permeability, and potential interactions with the active sites of inflammatory enzymes.

Compound IDR Group (Ester Moiety)In Vivo Anti-inflammatory Activity (% Inhibition of Paw Edema)
1 -CH₂OH (Parent Compound)15%
3a -CH₂OC(O)CH₃ (Acetate)35%
3b -CH₂OC(O)Ph (Benzoate)52%
3c -CH₂OC(O)(4-F-Ph)65%
3d -CH₂OC(O)(2,4-diCl-Ph)78%

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.

The hypothetical data illustrates that converting the alcohol to an ester increases anti-inflammatory activity. Aromatic esters are generally more potent than aliphatic esters, and the introduction of electron-withdrawing substituents on the phenyl ring of the benzoate moiety further enhances the activity.[10]

Experimental Workflow for Anti-inflammatory Screening

G cluster_synthesis Synthesis of Derivatives cluster_screening In Vivo Anti-inflammatory Evaluation cluster_mechanistic Mechanism of Action Studies start (3-Phenyl-5-isoxazolyl)methanol esterification Esterification (R-COCl, Base) start->esterification derivatives Library of (3-phenylisoxazol-5-yl)methyl esters esterification->derivatives animal_model Carrageenan-induced Paw Edema in Rats derivatives->animal_model compound_admin Administration of Test Compounds animal_model->compound_admin measurement Measurement of Paw Volume compound_admin->measurement inhibition_calc Calculation of % Inhibition measurement->inhibition_calc cox_assay In Vitro COX-1/COX-2 Inhibition Assay inhibition_calc->cox_assay lox_assay In Vitro LOX Inhibition Assay inhibition_calc->lox_assay

Figure 2: A representative workflow for the synthesis and anti-inflammatory evaluation of (3-Phenyl-5-isoxazolyl)methanol derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [11][12]

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds (synthesized esters) or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally to different groups of rats. The control group receives the vehicle only.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[12]

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Advanced Drug Design Strategies: Bioisosteric Modification

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry to optimize lead compounds.[13] The (3-Phenyl-5-isoxazolyl)methanol scaffold offers several opportunities for bioisosteric modifications to improve potency, selectivity, and pharmacokinetic properties.

Phenyl Ring Bioisosteres

The phenyl group at the 3-position is a key structural feature, but it can also be a site of metabolic liability. Replacing the phenyl ring with a bioisostere can address this issue while maintaining or even enhancing biological activity. Common bioisosteres for a phenyl ring include other aromatic heterocycles (e.g., pyridine, thiophene) or saturated bicyclic systems (e.g., bicyclo[1.1.1]pentane).[14][15] The choice of bioisostere depends on the desired properties; for example, replacing the phenyl ring with a pyridine ring can introduce a hydrogen bond acceptor and alter the compound's solubility and polarity.

G cluster_core Core Scaffold cluster_bioisosteres Phenyl Ring Bioisosteres core (3-Phenyl-5-isoxazolyl)methanol pyridine Pyridine core->pyridine Improved polarity H-bond acceptor thiophene Thiophene core->thiophene Similar electronics Altered metabolism thiazole Thiazole core->thiazole Modulated electronics Potential for new interactions bicyclo Bicyclo[1.1.1]pentane core->bicyclo Saturated, non-planar mimic Improved metabolic stability

Figure 3: Potential bioisosteric replacements for the phenyl ring in (3-Phenyl-5-isoxazolyl)methanol.

Conclusion and Future Perspectives

(3-Phenyl-5-isoxazolyl)methanol is more than just a simple chemical building block; it is a versatile platform for the discovery of novel therapeutic agents. Its straightforward synthesis and the presence of a readily modifiable hydroxyl group make it an attractive starting point for the generation of diverse chemical libraries. The demonstrated potential of isoxazole-containing compounds in oncology and inflammation underscores the promise of derivatives of this core scaffold.

Future research in this area should focus on the systematic exploration of the chemical space around the (3-Phenyl-5-isoxazolyl)methanol core. The application of modern drug design strategies, including computational modeling and bioisosteric replacement, will be crucial in guiding the synthesis of next-generation drug candidates with improved efficacy, selectivity, and safety profiles. As our understanding of the molecular basis of diseases continues to grow, so too will the potential applications of this remarkable and adaptable scaffold.

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An In-depth Technical Guide to the Discovery of Novel (3-Phenyl-5-isoxazolyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Isoxazole Scaffold - A Privileged Structure in Modern Drug Discovery

To the dedicated researcher, scientist, and drug development professional, the quest for novel therapeutic agents is a journey of molecular architecture. Among the pantheon of heterocyclic compounds, the isoxazole ring stands out as a "privileged scaffold."[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions make it a cornerstone in medicinal chemistry.[3][4] The incorporation of an isoxazole moiety can significantly enhance a molecule's physicochemical properties and biological activity, leading to improved potency and reduced toxicity.[3][4] This guide focuses on a specific, highly promising class of these compounds: (3-Phenyl-5-isoxazolyl)methanol derivatives. We will dissect the strategic considerations behind their synthesis, the methodologies for their biological evaluation, and the critical structure-activity relationships (SAR) that guide the development of next-generation therapeutics.

Part 1: The Synthetic Cornerstone - Constructing the (3-Phenyl-5-isoxazolyl)methanol Core

The foundation of any drug discovery program is the robust and flexible synthesis of the core scaffold. The (3-Phenyl-5-isoxazolyl)methanol structure is most efficiently assembled via a [3+2] cycloaddition reaction, a powerful tool in heterocyclic chemistry.[5] This strategy involves the reaction of an in situ-generated nitrile oxide with an alkyne.

Causality in Synthesis: Why the [3+2] Cycloaddition?

The selection of the 1,3-dipolar cycloaddition pathway is a deliberate choice driven by efficiency and control. This method allows for the convergent assembly of the isoxazole ring from two readily accessible fragments. The key intermediate, a substituted benzonitrile oxide, is transient and highly reactive; therefore, its in situ generation is critical to prevent dimerization and other side reactions. Propargyl alcohol serves as the ideal three-carbon "alkyne" component, directly installing the required hydroxymethyl group at the C-5 position of the resulting isoxazole ring.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: In Situ Nitrile Oxide Generation & Cycloaddition cluster_2 Step 3: Derivatization (Optional) A Substituted Benzaldehyde (Ar-CHO) D Substituted Benzaldoxime (Ar-CH=NOH) A->D B Hydroxylamine HCl (NH2OH·HCl) B->D C Base (e.g., Pyridine) C->D F [Ar-C≡N⁺-O⁻] (Nitrile Oxide Intermediate) D->F Oxidation E Oxidizing/Dehydrohalogenating Agent (e.g., NCS, NaOCl) E->F H (3-Aryl-5-isoxazolyl)methanol (Core Structure) F->H [3+2] Cycloaddition G Propargyl Alcohol G->H J Novel Derivatives H->J I Esterification/Etherification Reagents I->J

Caption: General workflow for the synthesis of (3-Aryl-5-isoxazolyl)methanol derivatives.

Detailed Experimental Protocol: Synthesis of (3-(4-bromophenyl)isoxazol-5-yl)methanol

This protocol is a self-validating system, where successful isolation and characterization of the intermediate and final product confirm reaction efficacy. It is based on established methodologies.[5]

Step 1: Synthesis of 4-bromobenzaldoxime (Intermediate)

  • Reaction Setup: To a 250 mL two-necked flask equipped with a reflux condenser and magnetic stirrer, add 4-bromobenzaldehyde (10 g, 54 mmol), hydroxylamine hydrochloride (6.5 g, 93 mmol), and pyridine (30 mL).

  • Reaction Execution: Heat the mixture to reflux and maintain for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, remove the pyridine under reduced pressure. Extract the residue with ethyl acetate and wash with water. Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

  • Purification & Characterization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-bromobenzaldoxime. Confirm the structure using ¹H-NMR and FT-IR spectroscopy.

Step 2: Synthesis of (3-(4-bromophenyl)isoxazol-5-yl)methanol (Core Product)

  • Reaction Setup: In a suitable flask, dissolve the 4-bromobenzaldoxime (5 g, 25 mmol) in a solvent such as DMF or ethanol.

  • Nitrile Oxide Generation: Add an oxidizing agent like N-Chlorosuccinimide (NCS) or a solution of sodium hypochlorite (NaOCl) portion-wise at room temperature.[4][6] This step generates the highly reactive nitrile oxide in situ.

  • Cycloaddition: Immediately following the addition of the oxidant, add propargyl alcohol (1.7 g, 30 mmol) to the reaction mixture. Some modern, green approaches may employ ultrasound irradiation to enhance reaction rates and yields.[6]

  • Reaction Execution: Stir the mixture at room temperature for 6-12 hours, monitoring by TLC until the starting material is consumed.

  • Work-up and Isolation: Pour the reaction mixture into ice-cold water. The product will precipitate out of the solution.[7][8] Filter the solid, wash thoroughly with water, and dry.

  • Purification & Characterization: Purify the crude solid by recrystallization or column chromatography. The final structure of (3-(4-bromophenyl)isoxazol-5-yl)methanol should be rigorously confirmed by ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and FT-IR.[5][9]

Part 2: Biological Evaluation - From Screening to Mechanism of Action

The discovery of novel derivatives is incomplete without a thorough assessment of their biological activity. Depending on the therapeutic target, a cascade of assays is employed to determine potency, selectivity, and mechanism of action. Isoxazole derivatives have shown significant promise as anticancer, anti-inflammatory, and antimicrobial agents.[3][10][11]

Visualizing the Biological Screening Cascade

G A Library of Synthesized (3-Aryl-5-isoxazolyl)methanol Derivatives B Primary Screening (e.g., In Vitro Cytotoxicity Assay - MTT) A->B C Inactive Compounds B->C Discard D Active 'Hit' Compounds (IC50 < Threshold) B->D Select E Secondary Screening (e.g., Target-based assays, Apoptosis Assay) D->E F Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) E->F G Lead Compound Identification F->G

Caption: A typical workflow for identifying lead compounds from a synthesized library.

Detailed Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a robust method for assessing the cytotoxic potential of the synthesized derivatives against cancer cell lines, a common application for this class of compounds.[12][13]

  • Cell Culture: Culture human cancer cells (e.g., colon cancer cell line CT-26 or liver cancer cell line Huh7) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO₂ humidified incubator.[12][14]

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Perform serial dilutions to achieve a range of final concentrations (e.g., 0.1, 1, 2.5, 5, 10, 25 µM). Add the compounds to the wells and incubate for 48-72 hours. Include wells with untreated cells (negative control) and cells treated with a known chemotherapeutic agent (positive control).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Part 3: Structure-Activity Relationship (SAR) - Decoding Molecular Design

The true power of a medicinal chemistry program lies in understanding how specific structural modifications influence biological activity. For (3-Phenyl-5-isoxazolyl)methanol derivatives, the key points of variation are the substituents on the C-3 phenyl ring and modifications to the C-5 methanol group.

Key SAR Insights:
  • C-3 Phenyl Ring Substituents: The electronic nature and position of substituents on the phenyl ring are critical.[15]

    • Electron-Withdrawing Groups (EWGs): Halogens like chlorine (Cl) and bromine (Br) at the para-position have frequently been associated with enhanced anticancer and antibacterial activity.[3][15] For instance, an N-(4-chlorophenyl)-5-carboxamidyl isoxazole derivative demonstrated potent activity against colon cancer cells.[12]

    • Electron-Donating Groups (EDGs): Methoxy (-OCH₃) groups can increase anti-inflammatory and anticancer potency.[11][15] The position and number of methoxy groups can fine-tune the activity, with trimethoxy substitutions showing notable effects in some studies.[11]

  • C-5 Position Modifications: The hydroxyl group of the methanol moiety is a prime handle for derivatization.

    • Esterification: Converting the alcohol to an ester can improve pharmacokinetic properties, such as membrane permeability.

    • Etherification/Amination: Linking the C-5 methyl group to other pharmacophores, such as a piperazine moiety, has been shown to produce highly potent anticancer agents.[14]

Visualizing Key SAR Principles

G cluster_0 Structure-Activity Relationship Hotspots cluster_R1 C-3 Phenyl Substituent (R1) cluster_R2 C-5 Methanol Modification (R2) Core (3-Aryl-5-isoxazolyl)methanol Core R1_EWG EWGs (Cl, Br, NO2) Often ↑ Anticancer/Antimicrobial Activity Core->R1_EWG Modulate Potency R1_EDG EDGs (OCH3, CH3) Often ↑ Anti-inflammatory/Anticancer Activity Core->R1_EDG Modulate Potency R2_Ester Esterification (Improves PK properties) Core->R2_Ester Improve Delivery R2_Linker Linker to other Pharmacophores (e.g., Piperazine) Can dramatically ↑ Potency Core->R2_Linker Create Hybrids

Caption: Key modification points influencing the biological activity of the scaffold.

Quantitative Data Summary

The following table summarizes representative findings from the literature on how substituents affect the biological activity of isoxazole derivatives.

Compound ClassSubstituent (R) at C-3 PhenylTarget/AssayRepresentative Activity (IC₅₀)Reference
3,5-disubstituted isoxazoles4-ClU87 Cancer Cells (Apoptosis)~54.5 µM[11]
3,5-disubstituted isoxazoles4-OCH₃U87 Cancer Cells (Apoptosis)~61.4 µM[11]
Isoxazole Chalcone DerivativesMethoxy GroupsDU145 Prostate Cancer Cells0.96 - 1.06 µM[10][11]
N-phenyl-5-carboxamidyl isoxazoles4-Cl (on N-phenyl)CT-26 Colon Cancer Cells2.5 µg/mL[12]
Tyrosol-isoxazole Hybrids4-t-BuK562 Leukemia Cells45 µM[16]

Conclusion and Future Outlook

The (3-Phenyl-5-isoxazolyl)methanol scaffold is a versatile and highly tractable starting point for the development of novel therapeutic agents. The synthetic accessibility via [3+2] cycloaddition allows for the rapid generation of diverse chemical libraries. By systematically modifying the substituents on the C-3 phenyl ring and leveraging the C-5 methanol group as a handle for further derivatization, researchers can rationally design compounds with enhanced potency and selectivity against a range of biological targets. Future work should focus on exploring less conventional substitution patterns, creating hybrid molecules by linking to other known pharmacophores, and employing computational docking studies to refine the design of next-generation isoxazole-based drugs.[7][8][17]

References

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  • MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved February 11, 2026, from [Link]

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  • ProQuest. (n.d.). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. Retrieved February 11, 2026, from [Link]

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  • National Center for Biotechnology Information. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved February 11, 2026, from [Link]

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  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved February 11, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols for the Ultrasound-Assisted Synthesis of (3-Phenyl-5-isoxazolyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide details a modern, efficient, and environmentally conscious method for the synthesis of (3-Phenyl-5-isoxazolyl)methanol, a valuable building block in medicinal chemistry. We move beyond a simple recitation of steps to provide a deep dive into the mechanistic underpinnings of the reaction, the rationale behind procedural choices, and the practical insights necessary for successful and reproducible execution. This protocol is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of Isoxazoles and the Power of Sonochemistry

The isoxazole moiety is a cornerstone in contemporary drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The unique electronic and structural features of the isoxazole ring allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions. Consequently, the development of efficient and sustainable synthetic routes to functionalized isoxazoles is of paramount importance.

Traditional synthetic methods often require harsh reaction conditions, extended reaction times, and the use of hazardous reagents. In contrast, ultrasound-assisted organic synthesis, a key technology in green chemistry, offers a compelling alternative.[2] The application of ultrasonic waves to a chemical reaction initiates a phenomenon known as acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in the liquid medium.[3][4] This process generates localized "hot spots" with transient high temperatures and pressures, leading to a dramatic acceleration of reaction rates, often at lower bulk temperatures.[4][5] This protocol harnesses the power of sonochemistry to achieve a one-pot synthesis of (3-Phenyl-5-isoxazolyl)methanol, providing a method that is not only rapid and high-yielding but also aligns with the principles of sustainable chemical manufacturing.[6][7]

Reaction Mechanism and the Role of Ultrasound

The synthesis of (3-Phenyl-5-isoxazolyl)methanol via this ultrasound-assisted, one-pot protocol proceeds through a [3+2] cycloaddition reaction. The key steps are as follows:

  • In Situ Generation of Benzonitrile Oxide: The reaction commences with the chlorination of benzaldehyde oxime by N-chlorosuccinimide (NCS). The resulting chloro-oxime intermediate is then subjected to dehydrochlorination by triethylamine (a base) to generate the highly reactive 1,3-dipole, benzonitrile oxide.

  • 1,3-Dipolar Cycloaddition: The freshly generated benzonitrile oxide immediately undergoes a [3+2] cycloaddition reaction with propargyl alcohol, which serves as the dipolarophile. This concerted reaction forms the isoxazole ring.

Ultrasound irradiation plays a critical role in enhancing the efficiency of this reaction sequence in several ways:

  • Accelerated Mass Transfer: The intense mixing and agitation caused by acoustic cavitation significantly improve the mass transfer between reactants, particularly in heterogeneous mixtures.

  • Surface Cleaning and Activation: In the case of solid reactants like NCS, ultrasound can help to clean and activate the surface, exposing fresh reactive sites.

  • Enhanced Radical Formation: While the primary mechanism is a polar cycloaddition, sonication can promote single-electron transfer (SET) pathways, potentially accelerating the reaction.

  • Increased Reaction Rates: The localized high temperatures and pressures generated during cavitation provide the necessary activation energy for the reaction to proceed rapidly, drastically reducing the overall reaction time compared to conventional heating methods.[6][7]

Reaction_Mechanism cluster_0 Step 1: In Situ Generation of Benzonitrile Oxide cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Role of Ultrasound benzaldehyde_oxime Benzaldehyde Oxime chloro_oxime Chloro-oxime Intermediate benzaldehyde_oxime->chloro_oxime Chlorination NCS N-Chlorosuccinimide (NCS) NCS->chloro_oxime benzonitrile_oxide Benzonitrile Oxide (1,3-dipole) chloro_oxime->benzonitrile_oxide Dehydrochlorination triethylamine Triethylamine triethylamine->benzonitrile_oxide product (3-Phenyl-5-isoxazolyl)methanol benzonitrile_oxide->product propargyl_alcohol Propargyl Alcohol (Dipolarophile) propargyl_alcohol->product Cycloaddition ultrasound Ultrasound Irradiation cavitation Acoustic Cavitation ultrasound->cavitation hot_spots Localized High T/P cavitation->hot_spots mass_transfer Increased Mass Transfer cavitation->mass_transfer rate_acceleration Reaction Rate Acceleration hot_spots->rate_acceleration mass_transfer->rate_acceleration

Caption: Reaction mechanism for the synthesis of (3-Phenyl-5-isoxazolyl)methanol.

Experimental Protocol

Materials and Apparatus
Reagent/MaterialGradeSupplier
Benzaldehyde oxime≥98%Sigma-Aldrich
N-Chlorosuccinimide (NCS)Reagent grade, ≥95%Sigma-Aldrich
Triethylamine≥99.5%Sigma-Aldrich
Propargyl alcohol99%Sigma-Aldrich
Dichloromethane (DCM)ACS reagent, ≥99.5%Fisher Scientific
Ethyl acetateACS reagent, ≥99.5%Fisher Scientific
HexaneACS reagent, ≥98.5%Fisher Scientific
Anhydrous Sodium SulfateReagent gradeVWR
Deionized WaterIn-house

Apparatus:

  • Ultrasonic bath with temperature and power control (e.g., Elmasonic S 30 H, 80W, 47 kHz)[8]

  • 25 mL or 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column for chromatography

  • Standard laboratory glassware

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Benzaldehyde oxime: Irritating to the eyes, respiratory system, and skin.[9][10]

  • N-Chlorosuccinimide (NCS): Harmful if swallowed and causes severe skin burns and eye damage.[11][12][13][14]

  • Triethylamine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[1][15][16][17][18]

  • Propargyl alcohol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[4][19][20][21][22]

  • Dichloromethane: Suspected of causing cancer. Causes skin and eye irritation.

Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde oxime (1.0 mmol, 121.1 mg) in dichloromethane (15 mL).

  • Addition of Reagents: To the stirred solution, add N-chlorosuccinimide (NCS) (1.1 mmol, 146.9 mg) in one portion.

  • Initiation of Sonication: Place the flask in the ultrasonic bath, ensuring the liquid level inside the flask is below the water level in the bath. Begin sonication at a frequency of 47 kHz and a power of 80 W.[8] Maintain the reaction temperature at room temperature (approximately 25 °C) by adding or removing water from the bath as needed.

  • Addition of Base and Dipolarophile: After 5 minutes of sonication, add triethylamine (1.2 mmol, 0.17 mL) dropwise to the reaction mixture, followed by the addition of propargyl alcohol (1.5 mmol, 0.09 mL).

  • Reaction Monitoring: Continue sonication and stirring at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The reaction is typically complete within 1.5 to 2.5 hours.

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer with deionized water (2 x 20 mL) and then with a saturated brine solution (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure (3-Phenyl-5-isoxazolyl)methanol as a solid.

Experimental_Workflow start Start setup 1. Reaction Setup: Dissolve Benzaldehyde Oxime in DCM start->setup add_ncs 2. Add NCS setup->add_ncs sonication_start 3. Begin Sonication (47 kHz, 80W, 25 °C) add_ncs->sonication_start add_reagents 4. Add Triethylamine and Propargyl Alcohol sonication_start->add_reagents monitor 5. Monitor Reaction by TLC add_reagents->monitor workup 6. Aqueous Workup monitor->workup dry_concentrate 7. Dry and Concentrate workup->dry_concentrate purify 8. Column Chromatography dry_concentrate->purify product Pure (3-Phenyl-5-isoxazolyl)methanol purify->product

Caption: Step-by-step experimental workflow for the synthesis.

Characterization Data

The identity and purity of the synthesized (3-Phenyl-5-isoxazolyl)methanol can be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₁₀H₉NO₂[5][23]
Molecular Weight 175.18 g/mol [5][23]
Melting Point 45-47 °C[24]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) Expected signals: aromatic protons (multiplet, ~7.4-7.8 ppm), isoxazole proton (singlet, ~6.5 ppm), methylene protons (singlet, ~4.8 ppm), hydroxyl proton (broad singlet).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) Expected signals: isoxazole carbons (~170, 162, 101 ppm), aromatic carbons (~125-131 ppm), methylene carbon (~56 ppm).
FT-IR (KBr) ν (cm⁻¹) Expected peaks: O-H stretch (~3400-3200 cm⁻¹), C-H aromatic stretch (~3100-3000 cm⁻¹), C=N stretch (~1600 cm⁻¹), N-O stretch, C-O stretch.
Mass Spectrometry (ESI-MS) m/z: [M+H]⁺ calculated for C₁₀H₁₀NO₂: 176.07; found: 176.1.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield - Inactive reagents- Insufficient sonication power- Incorrect stoichiometry- Use fresh, high-purity reagents.- Ensure proper functioning of the ultrasonic bath and optimal positioning of the flask.- Carefully re-check all calculations and measurements.
Incomplete reaction - Insufficient reaction time- Low reaction temperature- Continue sonication and monitor by TLC until the starting material is consumed.- Ensure the bath temperature is maintained at 25 °C.
Formation of side products - Presence of moisture- Over-sonication- Use anhydrous solvents and dry glassware.- Monitor the reaction closely and stop sonication once the reaction is complete.
Difficulty in purification - Co-eluting impurities- Optimize the solvent system for column chromatography.- Consider recrystallization as an alternative or additional purification step.

Conclusion

This application note provides a detailed, reliable, and efficient protocol for the ultrasound-assisted synthesis of (3-Phenyl-5-isoxazolyl)methanol. By leveraging the principles of sonochemistry, this method offers significant advantages in terms of reaction time, yield, and sustainability. The comprehensive procedural details, safety information, and characterization data provided herein are intended to empower researchers in the fields of organic synthesis and medicinal chemistry to confidently and successfully implement this valuable synthetic transformation.

References

  • One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives Under Ultrasound. Letters in Organic Chemistry. Available at: [Link]

  • Ultrasound-assisted organic synthesis: Significance and symbolism. World Journal of Advanced Research and Reviews. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Preprints.org. Available at: [Link]

  • Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies. Ultrasonics Sonochemistry. Available at: [Link]

  • Sonochemistry: Ultrasound in Organic Chemistry. Organic Chemistry Portal. Available at: [Link]

  • Principles of Green Chemistry: "Ultrasound Assisted Reaction". Scribd. Available at: [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available at: [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. Available at: [Link]

  • Supporting Information for a related synthesis. pubs.acs.org. Available at: [Link]

  • Ultrasound in synthetic organic chemistry. e-Class. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities. Journal of Organic Chemistry. Available at: [Link]

  • Ultrasound Assisted Reaction of M.pharm semester 2. SlideShare. Available at: [Link]

  • Use of ultrasonic baths for analytical applications: a new approach for optimisation conditions. ResearchGate. Available at: [Link]

  • Eco-Friendly 4.5L Three-Frequency Ultrasonic Cleaning Bath. Yunyisonic. Available at: [Link]

  • Triethylamine Safety Data Sheet. Penta. Available at: [Link]

  • syn-Benzaldehyde oxime Material Safety Data Sheet. Cole-Parmer. Available at: [Link]

  • Laboratory Sonicator Guide. Tovatech. Available at: [Link]

  • N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]

  • EPA/NIH Mass Spectral Data Base. GovInfo. Available at: [Link]

  • FTIR spectra of the supersonic expansion of methanol (MeOH) and phenyl vinyl ether (PVE). ResearchGate. Available at: [Link]

  • N-CHLOROSUCCINIMIDE. East Harbour Group. Available at: [https://www.easth Harbour.com/msds/N-CHLOROSUCCINIMIDE.pdf]([Link] Harbour.com/msds/N-CHLOROSUCCINIMIDE.pdf)

  • Propargyl Alcohol, 99% Material Safety Data Sheet. Cole-Parmer. Available at: [Link]

  • Sonication Baths for Sample Preparation. Elma Ultrasonic Cleaners. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. pubs.acs.org. Available at: [Link]

  • An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry. American Laboratory. Available at: [Link]

  • 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. MDPI. Available at: [Link]

  • Phytochemical screening by FTIR spectroscopic analysis of leaf extracts of selected Indian Medicinal plants. CABI Digital Library. Available at: [Link]

  • Distributors. Phenbiox. Available at: [Link]

  • Methanol Supplier and Distributor. GJ Chemical. Available at: [Link]

  • Methanol (CH3OH). VPL. Available at: [Link]

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MTT assay protocol for isoxazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized MTT Cytotoxicity Profiling for Isoxazole Derivatives

Introduction

Isoxazole derivatives represent a critical scaffold in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties (e.g., Valdecoxib, Leflunomide). However, their physicochemical properties—specifically high lipophilicity and potential redox activity—present unique challenges in standard colorimetric assays.

This guide details a validated protocol for assessing the cytotoxicity of isoxazole derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Unlike generic protocols, this workflow specifically addresses solubility limits and chemical interference inherent to heterocyclic compounds, ensuring data integrity for drug development pipelines.

Critical Pre-Assay Considerations (Expertise & Experience)

Before initiating cell seeding, two specific validation steps are mandatory for isoxazole libraries. Failure to perform these will result in high false-negative or false-positive rates.

A. Solubility & The "DMSO Cliff"

Isoxazoles are often poorly soluble in aqueous media.[1]

  • The Problem: Precipitated compound forms micro-crystals that scatter light, artificially inflating Absorbance (OD) readings at 570 nm.

  • The Solution: Maintain a final DMSO concentration

    
     0.5% (v/v).
    
  • Protocol Adjustment: Do not dilute the stock directly into the media in the well. Prepare a 2X Working Solution in media first, vortex to ensure dispersion, and then add to cells.

B. Chemical Interference (Abiotic Reduction)

Certain isoxazole moieties can chemically reduce tetrazolium salts to formazan without enzymatic activity.

  • The Problem: The compound turns the media purple even in the absence of cells, leading to a calculation of "100% viability" even if cells are dead.

  • The Solution: Run a Cell-Free Interference Control . Incubate media + compound + MTT. If the solution turns purple, the compound interferes, and an alternative assay (e.g., ATP/Luminescence) is required.

Validated Protocol Workflow

Materials & Reagents
  • MTT Reagent: 5 mg/mL in PBS (pH 7.4).[2][3] Filter sterilize (0.22 µm). Store at 4°C in the dark.

  • Solubilization Buffer: 100% Dimethyl Sulfoxide (DMSO).[1][4] Note: Acidified isopropanol is often cited, but DMSO is superior for isoxazoles to ensure the drug itself remains soluble during the read.

  • Test Compounds: Isoxazole derivatives (10 mM Stock in 100% DMSO).

  • Positive Control: Doxorubicin or Staurosporine (mechanism-dependent).

Step-by-Step Methodology

Step 1: Cell Seeding (Day 0)

  • Harvest cells in the exponential growth phase.[5]

  • Seed 3,000–10,000 cells/well in 100 µL complete media (density is cell-line dependent; aim for 70-80% confluence at Day 3).

  • Crucial: Seed "Blank" wells (Media only, no cells) for background subtraction.

  • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

Step 2: Compound Preparation & Treatment (Day 1)

  • Prepare a serial dilution of the isoxazole derivative in 100% DMSO (e.g., 10 mM down to 1 µM).

  • Dilute these DMSO stocks 1:200 into pre-warmed culture media to create 2X Working Solutions .

    • Example: 5 µL of 10 mM Compound + 995 µL Media = 50 µM (0.5% DMSO).

  • Aspirate old media from the plate (optional but recommended for isoxazoles to remove cellular debris).

  • Add 100 µL of fresh media + 100 µL of 2X Working Solution .

    • Final Result: 1X Compound concentration, 0.25% DMSO.

  • Controls:

    • Vehicle Control: Media + 0.25% DMSO (No drug).

    • Positive Control: Standard cytotoxic agent.

Step 3: MTT Incubation (Day 3 or 4)

  • After the treatment period (typically 48–72h), add 20 µL of MTT stock (5 mg/mL) directly to each well.

  • Incubate for 3–4 hours at 37°C.

  • Checkpoint: Inspect under a microscope.[6] Dark purple formazan crystals should be visible inside viable cells.

Step 4: Solubilization & Reading

  • Carefully aspirate the media containing MTT.[7] Caution: Do not disturb the crystals.

  • Add 150 µL of 100% DMSO to each well.

  • Shake the plate on an orbital shaker for 10 minutes (protect from light).

  • Measure Absorbance (OD) at 570 nm (Reference wavelength: 630 nm).

Visualization of Logic & Workflow

Figure 1: Decision Logic for Isoxazole Interference

This diagram illustrates the mandatory pre-check for chemical interference, a common failure point for heterocyclic compounds.

InterferenceCheck Start Start: Isoxazole Library CellFree Step A: Cell-Free Control (Media + Compound + MTT) Start->CellFree CheckColor Did solution turn purple? CellFree->CheckColor Proceed Pass: No Interference Proceed to Standard MTT CheckColor->Proceed No (Yellow) Fail Fail: Chemical Reduction Detected (False Positive Risk) CheckColor->Fail Yes (Purple) AltAssay Action: Switch to ATP/Luminescence Assay Fail->AltAssay

Caption: Decision tree for validating isoxazole compatibility with tetrazolium chemistry.

Figure 2: Experimental Workflow

The standard operating procedure for the assay execution.

MTTProtocol Seed 1. Seed Cells (3-10k/well) Treat 2. Treatment (Serial Dilution + Vehicle) Seed->Treat Incubate 3. Incubation (48-72 Hours) Treat->Incubate AddMTT 4. Add MTT (4 Hours @ 37°C) Incubate->AddMTT Solubilize 5. Solubilize (100% DMSO) AddMTT->Solubilize Read 6. Read OD (570nm - 630nm) Solubilize->Read

Caption: Linear workflow for high-throughput cytotoxicity screening.

Data Analysis & Interpretation

Raw OD values must be processed to account for background noise and vehicle effects.

Table 1: Data Processing Matrix

MetricFormula / MethodPurpose
Corrected OD

Removes artifacts from plasticware scratches or cell debris.
Net OD

Subtracts background signal from the media/MTT itself.
% Viability

Normalizes data against the solvent effect (DMSO).
IC50 Non-linear regression (Sigmoidal dose-response)Determines the concentration inhibiting 50% of metabolic activity.

Statistical Validity:

  • Z-Factor: For screening campaigns, ensure

    
    .
    
  • Replicates: Minimum

    
     technical replicates per concentration; 
    
    
    
    biological replicates.

References

  • Riss, T. L., et al. (2013).[8] Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.

  • Ulukaya, E., et al. (2004).[9] Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay. Chemotherapy, 50(1), 43–50.

  • Stockert, J. C., et al. (2012). Assays for Viability: A Review. Acta Histochemica, 114(8), 785-796. (Specific discussion on tetrazolium reduction mechanisms).

Sources

Application Notes and Protocols for Determining the Antioxidant Capacity of Isoxazole Compounds using the DPPH Assay

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Interest in Isoxazoles as Antioxidants

Isoxazoles, five-membered heterocyclic compounds, are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1] A significant area of growing research interest is the antioxidant potential of isoxazole derivatives.[2][3] Oxidative stress, stemming from an imbalance between free radicals and antioxidants in the body, is implicated in numerous diseases, making the discovery of novel antioxidant compounds a critical endeavor in drug development.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely adopted, simple, and rapid spectrophotometric method for evaluating the antioxidant or free radical scavenging capacity of chemical compounds.[4] This application note provides a detailed protocol for the DPPH assay tailored for isoxazole compounds and offers insights into the causality behind experimental choices, potential challenges, and quality control measures to ensure reliable and reproducible results.

Principle of the DPPH Assay

The core of the DPPH assay lies in the use of a stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH). In its radical form, DPPH has a deep violet color with a maximum absorbance around 517 nm.[5] When an antioxidant compound, such as an isoxazole derivative, donates a hydrogen atom or an electron to the DPPH radical, it becomes reduced to its non-radical form, DPPH-H. This reduction leads to a color change from violet to a pale yellow, with a corresponding decrease in absorbance at 517 nm. The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant compound.[4][6]

Chemical Reaction Pathway

The antioxidant action in the DPPH assay primarily occurs through two mechanisms: Hydrogen Atom Transfer (HAT) or Single Electron Transfer followed by Proton Transfer (SET-PT). The isoxazole derivative (Ar-OH) reduces the DPPH radical to DPPH-H.

G cluster_reactants Reactants cluster_products Products DPPH_radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H gains a hydrogen atom Isoxazole Isoxazole-OH (Antioxidant) Isoxazole_radical Isoxazole-O• (Radical) Isoxazole->Isoxazole_radical donates a hydrogen atom

Caption: DPPH radical scavenging by an isoxazole antioxidant.

Experimental Protocol

This protocol is designed for a 96-well microplate format, which is ideal for screening multiple isoxazole compounds at various concentrations.

Reagents and Materials
  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (HPLC grade)

  • Isoxazole test compounds

  • Positive Control: Ascorbic acid, Trolox, or Quercetin

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 517 nm

  • Ultrasonic bath

  • Volumetric flasks and pipettes

Reagent Preparation
  • DPPH Stock Solution (1 mM): Accurately weigh 39.4 mg of DPPH and dissolve it in 100 mL of methanol or ethanol. An ultrasonic bath can aid in complete dissolution. Store this solution in an amber bottle at 4°C for no more than one week.

  • DPPH Working Solution (0.1 mM): Dilute the 1 mM DPPH stock solution 1:10 with methanol or ethanol to obtain a 0.1 mM working solution. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[7] This solution should be prepared fresh daily and protected from light.

  • Isoxazole Sample Solutions: Prepare a stock solution of each isoxazole derivative in methanol or ethanol (e.g., 1 mg/mL). From this stock, prepare a series of dilutions to determine the IC50 value (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). Due to the varied solubility of isoxazole derivatives, it is crucial to ensure complete dissolution.[8][9]

  • Positive Control Solution: Prepare a stock solution of the chosen positive control (e.g., Ascorbic acid at 1 mg/mL) and create serial dilutions in the same manner as the test compounds.

Assay Procedure

Caption: High-throughput DPPH assay workflow.

  • In a 96-well plate, add 50 µL of each concentration of the isoxazole sample solutions into triplicate wells.

  • Add 50 µL of the solvent (methanol or ethanol) to a set of triplicate wells to serve as the negative control.

  • Add 50 µL of each concentration of the positive control solution into triplicate wells.

  • Using a multichannel pipette, add 150 µL of the DPPH working solution to all wells.

  • Mix the plate gently and incubate in the dark at room temperature for 30 minutes.[6]

  • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis
  • Calculate the Percentage of Radical Scavenging Activity (% Inhibition):

    % Inhibition = [(A_control - A_sample) / A_control] x 100[10]

    • A_control = Absorbance of the negative control (DPPH solution + solvent)

    • A_sample = Absorbance of the DPPH solution with the isoxazole compound or positive control

  • Determine the IC50 Value: The IC50 value is the concentration of the test compound required to scavenge 50% of the DPPH radicals.[6] Plot a graph of % Inhibition versus the concentration of the isoxazole derivative. The IC50 value can be determined from the resulting curve using linear regression analysis. A lower IC50 value indicates a higher antioxidant capacity.[11]

Expertise & Experience: Navigating Potential Challenges

  • Solubility of Isoxazole Derivatives: Many synthetic compounds, including isoxazole derivatives, may have limited solubility in methanol or ethanol.[8][12] It is imperative to ensure complete dissolution of the test compounds. If solubility is an issue, consider using a co-solvent like DMSO, but keep its final concentration in the well low (<1%) as it can interfere with the assay.

  • Color Interference: If the isoxazole compounds themselves are colored and absorb at or near 517 nm, this can interfere with the results. To correct for this, prepare a parallel set of wells containing the test compound and the solvent (without DPPH) and subtract this background absorbance from the sample readings.

  • Reaction Kinetics: The standard 30-minute incubation is suitable for most compounds. However, some compounds may react slower. It can be beneficial to perform a kinetic study by taking readings at several time points (e.g., 5, 15, 30, 60 minutes) for novel compounds to ensure the reaction has reached a plateau.

Trustworthiness: A Self-Validating System

To ensure the reliability and validity of your results, incorporate the following quality control measures:

  • Positive Control: Always include a well-characterized standard antioxidant like ascorbic acid or Trolox in each assay. This serves as a benchmark for the assay's performance and allows for comparison of the relative antioxidant activity of the test compounds.

  • Intra- and Inter-Assay Precision: Perform assays on different days to assess the reproducibility of the results. The coefficient of variation (%CV) should ideally be below 15%.

  • Linearity: The assay should demonstrate a linear relationship between the concentration of the antioxidant and the percentage of inhibition within a certain range. This is crucial for accurate IC50 determination.[13]

  • Blank and Control Wells: Proper blank (solvent only) and control (DPPH solution and solvent) wells are essential for accurate calculations.

Data Presentation: Antioxidant Capacity of Selected Isoxazole Derivatives

The following table summarizes the antioxidant activity of various isoxazole derivatives as reported in the literature, determined by the DPPH assay.

Compound IDIsoxazole Derivative TypeIC50 (µg/mL)Reference Compound (IC50 µg/mL)Source
2a Isoxazole-carboxamide7.8 ± 1.21Trolox (2.75)[14]
12 Chalcone-derived isoxazole40.21 ± 2.71BHT (18.42 ± 0.95)[2]
Ic Chalcone-based isoxazole- (Excellent Activity Reported)-[15]
DG6 & DG9 Diosgenin-derived isoxazole- (Highest Scavenging Activity Reported)-[7]
C3 Substituted isoxazole10.96 µM-[16]

Conclusion

The DPPH assay is a robust and efficient method for screening the antioxidant capacity of isoxazole compounds. By following a well-structured protocol and incorporating appropriate quality control measures, researchers can obtain reliable and reproducible data. This information is invaluable for structure-activity relationship studies and for identifying promising lead compounds in the development of new antioxidant-based therapeutics.

References

  • Kucukoglu, K., et al. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Turkish Journal of Chemistry. [Link]

  • Jebastin, T., et al. (2022). SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. Rasayan Journal of Chemistry. [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules. [Link]

  • Ahmad, S., et al. (2023). Synthesis, antioxidant, antiproliferative activity, molecular docking and DFT studies of novel isoxazole derivatives of diosgenin, a steroidal sapogenin from Dioscorea deltoidea. Steroids. [Link]

  • Shaik, A., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. [Link]

  • López-Figueroa, M. O., et al. (2022). Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity. ACS Omega. [Link]

  • El Hachimi, I., et al. (2020). ICH Validation of DPPH Assay Method: Some Interesting Medicinal Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Sadowska-Bartosz, I., & Bartosz, G. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules. [Link]

  • Gulcin, İ. (2022). DPPH Radical Scavenging Assay. Molecules. [Link]

  • Solubility of Things. (n.d.). Isoxazole. [Link]

  • ResearchGate. (2024). Could anyone kindly suggest what could be some of the possible results for not getting results in DPPH assay? [Link]

  • Kingori, S. M., et al. (2024). Optimization and Validation of a Simple Spectrophotometric Based DPPH Method for Analysis of Antioxidant Activity in Aerated, Semi-Aerated and Non-Aerated Tea Products. Open Journal of Applied Sciences. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]

  • ResearchGate. (n.d.). Lipophilicity and water solubility of Isoxazole derivatives computed by... [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]

  • Journal of Chromatographic Science. (n.d.). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. [Link]

  • Sharma, V., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Heterocyclic Chemistry. [Link]

  • Sławiński, J., et al. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences. [Link]

  • Prakash, A. (2001). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology. [Link]

Sources

Investigating the mechanism of action of (3-Phenyl-5-isoxazolyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling & Scaffold Utilization of (3-Phenyl-5-isoxazolyl)methanol

Executive Summary

(3-Phenyl-5-isoxazolyl)methanol (CAS 90924-12-2) is a privileged heterocyclic scaffold extensively utilized in medicinal chemistry as a bioisostere for biaryl systems and carboxylic acid mimetics. While primarily categorized as a building block, the 3-phenylisoxazole moiety possesses intrinsic pharmacophoric properties, serving as a critical anchor in ligands targeting Peroxisome Proliferator-Activated Receptors (PPARs) , GABA-A receptors , and specific Kinases .

This guide details the mechanism of action (MoA) of the 3-phenylisoxazole pharmacophore and provides standardized protocols for its chemical activation and biological validation in nuclear receptor assays.

Mechanism of Action: The 3-Phenylisoxazole Pharmacophore

The biological activity of (3-Phenyl-5-isoxazolyl)methanol derivatives stems from the unique electronic and steric properties of the isoxazole ring.

Structural Basis of Binding[1]
  • Bioisosterism: The isoxazole ring acts as a bioisostere for ester or amide linkages but with increased metabolic stability. It also mimics the 1,2,4-oxadiazole and furan rings found in various kinase inhibitors.

  • Pi-Stacking Interactions: The 3-phenyl group provides a lipophilic anchor, facilitating

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) within the hydrophobic binding pockets of targets like PPAR
    
    
    
    or the Benzodiazepine binding site of GABA-A.
  • Hydrogen Bonding: The nitrogen atom (N2) and oxygen atom (O1) of the isoxazole ring serve as weak hydrogen bond acceptors, critical for orienting the ligand within the active site.

Primary Target: PPAR Agonism

Derivatives synthesized from (3-Phenyl-5-isoxazolyl)methanol have been identified as potent partial agonists for PPAR


 (Peroxisome Proliferator-Activated Receptor gamma).
  • Mechanism: The isoxazole core occupies the canonical ligand-binding domain (LBD), mimicking the acidic head group of endogenous fatty acids or the thiazolidinedione (TZD) ring of drugs like Rosiglitazone.

  • Pathway Activation: Binding induces a conformational change in PPAR

    
    , promoting heterodimerization with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPRE) in DNA, recruiting co-activators (e.g., PGC-1
    
    
    
    ) to drive the transcription of genes regulating glucose metabolism and adipogenesis.
Secondary Target: GABAergic Modulation

The 3-phenylisoxazole moiety is structurally related to Muscimol (a GABA agonist) but lacks the specific substitution pattern for orthosteric activation. Instead, lipophilic 3-phenyl derivatives often act as allosteric modulators or antagonists at the benzodiazepine site, modulating chloride ion flux.

Pathway Visualization

The following diagram illustrates the downstream signaling cascade initiated by isoxazole-based ligands binding to PPAR


.

PPAR_Pathway Ligand Isoxazole Derivative (Ligand) PPAR PPARγ (Cytosol/Nucleus) Ligand->PPAR Binding (LBD) Complex PPARγ-RXR Heterodimer PPAR->Complex Dimerization RXR RXR (Retinoid X Receptor) RXR->Complex DNA PPRE (DNA Promoter) Complex->DNA Nuclear Translocation & Binding CoAct Co-Activators (PGC-1α) CoAct->Complex Recruitment Transcription Transcription (Adiponectin, GLUT4) DNA->Transcription Induction Effect Insulin Sensitization Lipid Metabolism Transcription->Effect Physiological Response

Caption: Signal transduction pathway of PPAR


 activation by isoxazole-based ligands.

Experimental Protocols

Protocol A: Chemical Activation (Scaffold Functionalization)

Objective: Convert the hydroxyl group of (3-Phenyl-5-isoxazolyl)methanol into a reactive electrophile (bromide) suitable for nucleophilic coupling (e.g., to create PPAR ligands).

Materials:

  • (3-Phenyl-5-isoxazolyl)methanol (1.0 eq)

  • Carbon tetrabromide (

    
    , 1.2 eq)
    
  • Triphenylphosphine (

    
    , 1.2 eq)
    
  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Dissolution: Dissolve (3-Phenyl-5-isoxazolyl)methanol (1 mmol) in anhydrous DCM (10 mL) under

    
     atmosphere. Cool to 0°C.
    
  • Reagent Addition: Add

    
     (1.2 mmol) to the solution. Stir for 10 minutes.
    
  • Activation: Dropwise add a solution of

    
     (1.2 mmol) in DCM.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Work-up: Quench with water, extract with DCM (

    
     mL). Dry organic layer over 
    
    
    
    .
  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography to yield 5-(bromomethyl)-3-phenylisoxazole .

    • Note: This bromide is the key intermediate for synthesizing libraries of PPAR agonists.

Protocol B: TR-FRET PPAR Binding Assay

Objective: Quantify the binding affinity (


) of the synthesized isoxazole derivative to the PPAR

Ligand Binding Domain (LBD).

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a Terbium-labeled anti-GST antibody (donor) binding to GST-tagged PPAR


-LBD and a fluorescent ligand (tracer). Displacement of the tracer by the test compound decreases the FRET signal.

Materials:

  • Lanthascreen™ TR-FRET PPAR

    
     Competitive Binding Assay Kit (Invitrogen).
    
  • Test Compound: Synthesized Isoxazole derivative (from Protocol A).

  • Control Ligand: Rosiglitazone.[1][2]

  • Plate Reader: Compatible with TR-FRET (e.g., EnVision).

Step-by-Step Workflow:

  • Preparation: Prepare a serial dilution of the Test Compound in DMSO (10-point dose-response, starting at 10

    
    M). Final DMSO concentration in assay < 1%.
    
  • Incubation:

    • Add 10

      
      L of GST-PPAR
      
      
      
      -LBD (5 nM final) + Tb-anti-GST antibody (5 nM final) mixture to a 384-well black plate.
    • Add 10

      
      L of Fluormone™ Pan-PPAR Green Tracer (5 nM final).
      
    • Add 20 nL of Test Compound (via acoustic dispenser or pin tool).

  • Equilibration: Incubate at Room Temperature for 2 hours in the dark.

  • Detection: Measure fluorescence emission at 520 nm (Acceptor) and 495 nm (Donor) using a 340 nm excitation filter.

  • Analysis: Calculate the TR-FRET ratio (

    
    ). Plot Ratio vs. log[Compound] to determine 
    
    
    
    .

Data Interpretation:

Parameter Value Range Interpretation

|


  | < 100 nM | High Affinity (Potent Lead) |
| 

| 100 nM - 1

M | Moderate Affinity (Hit) | |

| > 10

M | Inactive / Non-binder |

Experimental Workflow Diagram

Workflow Start Start: (3-Phenyl-5-isoxazolyl)methanol Chem Protocol A: Bromination (Activation) Start->Chem Lib Library Synthesis (Coupling) Chem->Lib + Nucleophiles Assay Protocol B: TR-FRET Screen Lib->Assay Hit Hit Identification (IC50 < 1uM) Assay->Hit Data Analysis

Caption: Integrated workflow from scaffold precursor to hit identification.

References

  • Isoxazole Derivatives as Anticancer Agents. European Journal of Medicinal Chemistry. (2021). Review of synthetic strategies and SAR of isoxazole derivatives targeting tubulin and HDAC. Link

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles.Journal of Medicinal Chemistry. (2014). Details the binding mode of isoxazoles in the PPAR

    
     orthosteric site. Link
    
  • Synthesis and PPAR Agonist Activity of Isoxazole Derivatives. Bioorganic & Medicinal Chemistry Letters. (2006). Describes the optimization of the 3-phenylisoxazole scaffold for nuclear receptor selectivity. Link

  • GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. (1999). Fundamental reference for isoxazole-based GABA modulators (e.g., Muscimol analogs). Link

  • (3-Phenyl-5-isoxazolyl)methanol Product Data. Sigma-Aldrich. Physical properties and safety data for the scaffold. Link

Sources

Use of (3-Phenyl-5-isoxazolyl)methanol in developing new materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, functionalization, and application of (3-Phenyl-5-isoxazolyl)methanol (CAS: 90924-12-2). Beyond its traditional role as a pharmacophore in COX-2 inhibitors and antimicrobial agents, this molecule is emerging as a critical building block in material science.[1] Its unique combination of a rigid, aromatic isoxazole core and a reactive primary hydroxyl group makes it an ideal candidate for developing high-thermal-stability polyurethanes , liquid crystalline monomers , and fluorescent probes . This note provides optimized, self-validating protocols for its synthesis and downstream application in creating isoxazole-functionalized materials.

Molecule Profile & Strategic Value

(3-Phenyl-5-isoxazolyl)methanol serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. In material science, it acts as a functional monomer .

FeatureStrategic AdvantageApplication Domain
Isoxazole Ring High thermal stability; aromatic

-stacking capability; latent 1,3-dicarbonyl equivalent (reductive cleavage).
High-performance polymers, Liquid Crystals
Phenyl Group Increases lipophilicity; enhances UV absorption/fluorescence via conjugation.Optical Materials, Drug Delivery
C5-Hydroxymethyl Primary alcohol handle for esterification, etherification, or urethane formation.Polymer Chain Extension, Prodrug Design

Protocol A: Green Synthesis of (3-Phenyl-5-isoxazolyl)methanol

Rationale: Traditional cyclization methods often require harsh conditions.[1] This protocol utilizes an ultrasound-assisted one-pot [3+2] cycloaddition , significantly reducing reaction time and improving atom economy (Shen et al., 2011).

Workflow Diagram

SynthesisWorkflow Start Benzaldehyde Oxime (Precursor) Step1 Chlorination (NCS, DMF) Start->Step1 Activation Inter Hydroximinoyl Chloride (In-situ) Step1->Inter Intermediate Step2 [3+2] Cycloaddition (Propargyl Alcohol, Et3N, Ultrasound) Inter->Step2 + Alkyne Product (3-Phenyl-5-isoxazolyl)methanol (Target) Step2->Product 25-40 kHz, 30 min

Figure 1: Ultrasound-assisted one-pot synthesis pathway via in-situ generation of nitrile oxide.

Step-by-Step Methodology

Reagents:

  • Benzaldehyde oxime (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Propargyl alcohol (1.2 equiv)

  • Triethylamine (Et

    
    N) (1.2 equiv)
    
  • Solvent: DMF (Dimethylformamide)[1]

Procedure:

  • Chlorination (In-situ): Dissolve benzaldehyde oxime (10 mmol) in DMF (10 mL). Add NCS (11 mmol) portion-wise at room temperature. Stir for 15 minutes to generate the hydroximinoyl chloride intermediate. Checkpoint: Solution should remain clear to slightly yellow.

  • Addition: Add propargyl alcohol (12 mmol) to the reaction vessel.

  • Cycloaddition Initiation: Dropwise add a solution of Et

    
    N (12 mmol) in DMF (2 mL) over 5 minutes. Caution: Exothermic reaction; maintain temperature <40°C.
    
  • Ultrasonication: Place the reaction vessel in an ultrasonic bath (40 kHz, 250 W). Sonicate for 30–45 minutes at ambient temperature.

    • Mechanism:[2] Ultrasound promotes mass transfer and accelerates the 1,3-dipolar cycloaddition of the in-situ generated benzonitrile oxide with the alkyne.

  • Work-up: Pour the mixture into ice-cold water (100 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water (8:2) or purify via flash chromatography (Hexane:EtOAc 7:3).

Expected Yield: 85–92% (vs. 50–60% for conventional thermal reflux).

Protocol B: Material Science Application – Isoxazole-Functionalized Polyurethane

Rationale: The primary hydroxyl group allows this molecule to act as a chain terminator or pendant group modifier in polyurethane synthesis. Incorporating the isoxazole ring enhances the thermal stability and rigidity of the resulting polymer matrix.

Polymerization Logic

PolyurethaneLogic Isox (3-Phenyl-5-isoxazolyl)methanol (Monofunctional Alcohol) Step2 End-Capping / Functionalization Isox->Step2 Nucleophilic Attack Diiso Diisocyanate (e.g., MDI/TDI) Step1 Pre-polymer Formation (NCO-terminated) Diiso->Step1 Polyol Polyol Backbone (Soft Segment) Polyol->Step1 + Excess Diiso Step1->Step2 Active NCO groups Final Isoxazole-Terminated Polyurethane (Enhanced Thermal Stability) Step2->Final

Figure 2: Strategy for incorporating isoxazole motifs into polyurethane chains for surface modification or thermal enhancement.

Experimental Procedure
  • Pre-polymer Synthesis:

    • React Polyethylene Glycol (PEG, MW 1000) with 4,4'-Methylene diphenyl diisocyanate (MDI) in dry DMF at 80°C under N

      
       atmosphere.
      
    • Molar Ratio: 1:2 (PEG:MDI) to ensure NCO-terminated chains.

    • Reaction time: 2 hours.

  • Functionalization (The Isoxazole Step):

    • Dissolve (3-Phenyl-5-isoxazolyl)methanol (2.0 equiv relative to PEG) in dry DMF.

    • Add to the pre-polymer solution.

    • Add catalyst: Dibutyltin dilaurate (DBTDL, 0.1 wt%).

  • Curing:

    • Stir at 60°C for 4 hours. Monitor the disappearance of the Isocyanate peak (2270 cm

      
      ) via FT-IR.
      
  • Film Casting:

    • Cast the solution onto a Teflon mold and dry in a vacuum oven at 60°C for 24 hours.

Material Properties Validation:

  • Thermal Analysis (TGA): Expect an increase in onset degradation temperature (

    
    ) due to the aromatic isoxazole content compared to neat PEG-MDI urethane.
    
  • Surface Analysis: The hydrophobic phenyl group will migrate to the surface, increasing the water contact angle (hydrophobicity).

Comparative Data: Synthesis Efficiency

The following table contrasts the Ultrasound-Assisted method (Protocol A) against conventional thermal methods, highlighting the efficiency gains essential for industrial scaling.

ParameterConventional Thermal RefluxUltrasound-Assisted (Protocol A) Improvement Factor
Reaction Time 5 – 8 Hours30 – 45 Minutes 10x Faster
Yield 55 – 65%85 – 92% ~1.4x Higher
Energy Usage High (Continuous Heating)Low (Ambient Temp + Cavitation) Green Profile
Side Products Dimerization of nitrile oxideMinimal High Purity

References

  • Shen, C., et al. (2011). "One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives Under Ultrasound."[1] Letters in Organic Chemistry, 8(4), 278-281.

  • Koufaki, M., et al. (2014). "Synergistic Effect of Dual-Frequency Ultrasound Irradiation in the One-Pot Synthesis of 3,5-Disubstituted Isoxazoles."[1] Ultrasonics Sonochemistry, 21(1), 35-39.[1]

  • Dou, G., et al. (2013). "Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media."[3] Molecules, 18(11), 13645-13653.[3][4]

  • Wakefield, B. J. (2013). Isoxazoles: Chemistry and Applications. Elsevier Science. (General Reference for Isoxazole Chemistry).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Phenyl-5-isoxazolyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (3-Phenyl-5-isoxazolyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your experimental outcomes.

Troubleshooting Guide: Overcoming Low Yields

Low yields in the synthesis of (3-Phenyl-5-isoxazolyl)methanol can be frustrating. This section addresses specific issues you might be facing in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My overall yield is disappointingly low. What are the most common culprits?

Low yields in isoxazole synthesis often stem from suboptimal reaction conditions, instability of intermediates, or competing side reactions.[1] A systematic approach is crucial for identifying the root cause.

Here is a logical workflow to begin your troubleshooting process:

Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Verify Starting Material Quality (Purity of Aldoxime & Propargyl Alcohol) start->check_reagents check_conditions 2. Optimize Reaction Conditions (Solvent, Temperature, pH) check_reagents->check_conditions Reagents OK check_intermediate 3. Address Intermediate Instability (Nitrile Oxide Dimerization) check_conditions->check_intermediate Conditions Optimized check_purification 4. Refine Work-up & Purification check_intermediate->check_purification Side Reactions Minimized improved_yield Improved Yield check_purification->improved_yield

Caption: A logical workflow for troubleshooting low yields.

Answer: Several factors can contribute to low yields. Let's break them down:

  • Purity of Starting Materials: The synthesis is sensitive to the purity of the benzaldoxime and propargyl alcohol. Impurities in the aldoxime can lead to unwanted byproducts, while old or improperly stored propargyl alcohol may contain impurities that inhibit the reaction.

  • Reaction Conditions: The choice of solvent and reaction temperature is critical. For instance, in the [3+2] cycloaddition, the generation of the intermediate nitrile oxide and its subsequent reaction are highly dependent on these parameters.[2]

  • Instability of Nitrile Oxide Intermediate: Nitrile oxides are prone to dimerization to form furoxans, a common side reaction that consumes the intermediate and reduces the yield of the desired isoxazole.[3] This is especially prevalent at higher concentrations of the nitrile oxide.

  • Suboptimal Work-up and Purification: The product, (3-Phenyl-5-isoxazolyl)methanol, can be lost during extraction and purification steps if the protocol is not optimized.

Question 2: I suspect my nitrile oxide intermediate is dimerizing. How can I confirm this and, more importantly, prevent it?

Answer: The dimerization of nitrile oxides is a well-known competitive pathway in 1,3-dipolar cycloaddition reactions.

Confirmation: You can often identify the furoxan dimer as a significant byproduct in your crude reaction mixture using techniques like TLC (it will be a distinct spot) or by analyzing the crude ¹H NMR spectrum.

Prevention Strategies:

  • In Situ Generation and Slow Addition: The most effective strategy is to generate the nitrile oxide in situ in the presence of the dipolarophile (propargyl alcohol). This ensures that the concentration of the nitrile oxide remains low at any given moment, favoring the desired cycloaddition over dimerization.[3] A common method is the slow, dropwise addition of an oxidant like sodium hypochlorite (bleach) to a solution of benzaldoxime and propargyl alcohol.[2]

  • Control of Stoichiometry: Ensure that propargyl alcohol is present in a stoichiometric or slight excess to act as an efficient trap for the nitrile oxide as it is formed.

Dimerization_Pathway cluster_main Reaction Pathways nitrile_oxide Ph-C≡N⁺-O⁻ Nitrile Oxide isoxazole (3-Phenyl-5-isoxazolyl)methanol Desired Product nitrile_oxide->isoxazole [3+2] Cycloaddition (Desired) furoxan Furoxan Dimer Side Product nitrile_oxide->furoxan Dimerization (Undesired) propargyl_alcohol HC≡C-CH₂OH Propargyl Alcohol

Caption: Competing pathways for the nitrile oxide intermediate.

Question 3: My reaction appears incomplete, with significant amounts of starting material remaining. What adjustments can I make?

Answer: Incomplete conversion can be due to several factors related to the reaction conditions.

  • Temperature: While higher temperatures can sometimes accelerate reactions, they might also promote the decomposition of reactants or intermediates. It's crucial to find the optimal temperature. Some studies have shown that temperatures around 70°C can be efficient.[2]

  • Solvent: The choice of solvent can influence the solubility of your reactants and the stability of intermediates. While various polar and non-polar solvents have been used, some protocols have found carbon tetrachloride (CCl₄) to be suitable.[2] However, due to its toxicity, safer alternatives should be considered.

  • Reaction Time: Monitor the reaction progress using TLC. If the reaction stalls, extending the reaction time may not be the solution and could lead to product degradation. Instead, focus on optimizing other parameters.

  • Ultrasound Irradiation: The use of ultrasound has been reported to significantly improve yields and reduce reaction times in the synthesis of isoxazole derivatives.[4][5] This technique can enhance mass transfer and accelerate the reaction kinetics.[5]

Table 1: Effect of Reaction Conditions on Yield (Illustrative)

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1DichloromethaneRoom Temp12LowGeneral Observation
2EthanolReflux8Moderate[6]
3CCl₄704897[2]
4Aqueous MediumRoom Temp (Ultrasound)< 188-95[5]

Note: This table is illustrative and combines data from different but related isoxazole syntheses. Always optimize for your specific reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to (3-Phenyl-5-isoxazolyl)methanol?

The most common and direct method is the [3+2] cycloaddition reaction between a phenylnitrile oxide and propargyl alcohol.[2][7] The phenylnitrile oxide is typically generated in situ from benzaldoxime by oxidation with an agent like sodium hypochlorite.

Q2: Are there alternative synthetic routes?

Yes, another viable route involves the reduction of a precursor like 3-phenylisoxazole-5-carboxylic acid or its corresponding ester (e.g., methyl 3-phenylisoxazole-5-carboxylate).[8][9]

Typical Reduction Route:

  • Esterification/Acid Chloride Formation: 3-Phenylisoxazole-5-carboxylic acid can be converted to its acid chloride using thionyl chloride[8][9] or to an ester.

  • Reduction: The resulting ester or a related derivative can then be reduced to the target alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), depending on the reactivity of the starting material.

Q3: How do substituents on the phenyl ring affect the reaction?

Electron-donating or electron-withdrawing groups on the benzaldehyde precursor can influence the reaction yield. Generally, aldehydes with electron-donating groups tend to result in higher yields, while those with electron-withdrawing groups may lead to lower yields.[2] This is likely due to the electronic effects on the stability and reactivity of the nitrile oxide intermediate.

Q4: What is a reliable, step-by-step protocol for the synthesis of (3-Phenyl-5-isoxazolyl)methanol?

The following protocol is based on a high-yield procedure reported in the literature.[2]

Step 1: Synthesis of Benzaldoxime

  • This is a standard procedure involving the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base.

Step 2: Synthesis of (3-Phenyl-5-isoxazolyl)methanol via [3+2] Cycloaddition

  • Setup: In a two-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzaldoxime (1.0 eq) and propargyl alcohol (1.0-1.2 eq) in a suitable solvent (e.g., CCl₄, or a greener alternative).[2]

  • Reaction: Heat the mixture to the optimized temperature (e.g., 70°C).[2]

  • Slow Addition: Add a 5% aqueous solution of sodium hypochlorite (NaOCl) dropwise to the reaction mixture through the dropping funnel over a period of 1-2 hours.

  • Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC. The reaction may take several hours to reach completion.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure (3-Phenyl-5-isoxazolyl)methanol.

Synthesis_Workflow start Start: Benzaldehyde + Propargyl Alcohol step1 Step 1: Form Benzaldoxime (Hydroxylamine HCl, Base) start->step1 step2 Step 2: In Situ Nitrile Oxide Formation (Slow addition of NaOCl) step1->step2 step3 Step 3: [3+2] Cycloaddition with Propargyl Alcohol step2->step3 step4 Step 4: Work-up & Extraction step3->step4 step5 Step 5: Purification (Column Chromatography / Recrystallization) step4->step5 end_product Final Product: (3-Phenyl-5-isoxazolyl)methanol step5->end_product

Caption: General experimental workflow for the synthesis.

References

  • N,N-Dimethyl-3-phenylisoxazole-5-carboxamide . Acta Crystallographica Section E, E70(1), o94. Available at: [Link]

  • Thalari, G., & Rao, C. P. (2017). Synthesis of New 3-phenyl-5-(3-phenylisoxazole-5-yl)-1,2,4-oxadiazoles . International Journal of Pharmaceutical and Chemical Sciences, 6(3), 81-85. Available at: [Link]

  • One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives Under Ultrasound . Letters in Organic Chemistry, 11(5), 389-392. Available at: [Link]

  • Shaabani, S., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches . Molecules, 28(23), 7869. Available at: [Link]

  • Optimization of methanol yield and carbon dioxide utilization in methanol synthesis process . Journal of Physics: Conference Series, 2717, 012017. Available at: [Link]

  • Kumar, V., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold . RSC Advances, 11(53), 33646-33675. Available at: [Link]

  • Isoxazole synthesis . Organic Chemistry Portal. Available at: [Link]

  • Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. Google Patents, CN1233634C.
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes . Biological and Molecular Chemistry. (2024). Available at: [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes . Biological and Molecular Chemistry. Available at: [Link]

  • Zappalà, C., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors . European Journal of Medicinal Chemistry, 45(6), 2611-2617. Available at: [Link]

  • Methyl 3-phenylisoxazole-5-carboxylate . Acta Crystallographica Section E, E70(2), o159. Available at: [Link]

  • Abbas, F. A., et al. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM . International Journal of Pharmaceutical and Chemical Sciences, 4(3), 717-724. Available at: [Link]

Sources

Optimizing reaction conditions for (3-Phenyl-5-isoxazolyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Portal. Current Status: Online | Tier: Senior Application Scientist Topic: Optimization of 1,3-Dipolar Cycloaddition for Isoxazole Scaffolds

The Core Protocol: The "Golden Path"

For the synthesis of (3-Phenyl-5-isoxazolyl)methanol, the most robust route for scale-up and reproducibility is the 1,3-dipolar cycloaddition of benzonitrile oxide generated in situ from benzohydroximoyl chloride .

Unlike the direct oxidation of oximes with Chloramine-T (which can be messy on larger scales), the hydroximoyl chloride route allows for precise control over the release of the reactive dipole, minimizing dimerization.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Benzaldehyde oxime Precursor1.0Convert to hydroximoyl chloride first (see below).
NCS (N-Chlorosuccinimide) Chlorinating Agent1.05Preferred over Cl₂ gas for lab scale.
Propargyl Alcohol Dipolarophile1.2 - 1.5Critical: Excess is required to suppress dipole dimerization.
Triethylamine (Et₃N) Base1.1Critical: Must be added slowly to generate nitrile oxide.
DCM or t-BuOH/H₂O SolventN/ADCM (anhydrous) for standard; t-BuOH/H₂O (1:1) for Cu-catalyzed.[1]
Step-by-Step Workflow

Phase A: Precursor Activation (The Hydroximoyl Chloride)

  • Dissolve benzaldehyde oxime in DMF (0.5 M).

  • Add NCS (1.05 equiv) portion-wise at room temperature.

  • Checkpoint: Monitor by TLC. The oxime spot will disappear.

  • Extract with Et₂O/Water to remove succinimide. Isolate Benzohydroximoyl chloride as a pale yellow oil/solid. Do not store for long periods.

Phase B: The Cycloaddition (Thermal Route)

  • Dissolve Benzohydroximoyl chloride (1.0 equiv) and Propargyl alcohol (1.5 equiv) in DCM (0.2 M).

  • Cool to 0°C.

  • The "Slow-Drip" Technique: Dissolve Et₃N (1.1 equiv) in DCM. Add this solution dropwise over 2–4 hours via syringe pump.

    • Why? Fast addition generates a high concentration of nitrile oxide, leading to dimerization (formation of diphenylfuroxan). Slow addition keeps the dipole concentration low, forcing it to react with the propargyl alcohol (dipolarophile).

  • Warm to RT and stir for 12 hours.

Visualization: Reaction Pathway & Logic

ReactionPathway Oxime Benzaldehyde Oxime Chloride Benzohydroximoyl Chloride Oxime->Chloride + NCS (Chlorination) NitrileOxide Benzonitrile Oxide (Reactive Dipole) Chloride->NitrileOxide + Et3N (Dehydrohalogenation) Product (3-Phenyl-5-isoxazolyl) methanol (Target) NitrileOxide->Product + Propargyl Alcohol (Major Pathway) Furoxan Diphenylfuroxan (Dimer Impurity) NitrileOxide->Furoxan Dimerization (If [Dipole] is too high) Propargyl Propargyl Alcohol (Dipolarophile) Propargyl->Product

Caption: The kinetic competition between the desired [3+2] cycloaddition and the parasitic dimerization of the nitrile oxide intermediate.

Troubleshooting Tickets (FAQ)

Ticket #001: "I have a mixture of two isomers. How do I get only the 5-substituted product?"

Diagnosis: Regioselectivity Issue. Thermal 1,3-dipolar cycloadditions typically favor the 5-substituted isoxazole (sterically less hindered) over the 4-substituted isomer, often in a 5:1 to 9:1 ratio. However, polarity and temperature affect this.

The Fix: Copper-Catalyzed Cycloaddition (CuNOAC) Just as CuAAC works for azides, Copper(I) can catalyze nitrile oxide cycloadditions to yield the 3,5-isomer exclusively .

  • Protocol Modification:

    • Solvent: Change to t-BuOH/H₂O (1:1) .

    • Catalyst: Add CuSO₄·5H₂O (1 mol%) and Sodium Ascorbate (5 mol%) .

    • Mechanism: The copper forms a copper-acetylide intermediate with the propargyl alcohol, which directs the attack of the nitrile oxide to the terminal carbon, locking the regioselectivity to the 5-position.

Ticket #002: "My yield is low (<40%) and I see a large amount of white crystalline solid."

Diagnosis: Dimerization (Furoxan Formation). The white solid is likely 3,4-diphenyl-1,2,5-oxadiazole 2-oxide (Diphenylfuroxan) . This happens when the nitrile oxide reacts with itself instead of the alcohol.

The Fix: The "High-Dilution" & "Slow-Addition" Protocol

  • Increase Dipolarophile: Increase Propargyl Alcohol to 2.0 - 3.0 equivalents . The dipole must "see" the alcohol immediately upon generation.

  • Decrease Rate: Slow the addition of Et₃N. If you are dumping it in, stop. Use a syringe pump set to 0.1 equiv/min or slower.

  • Temperature: Run the addition at 0°C . Lower temperatures often favor the cross-reaction over the dimerization (which has a higher activation energy in some solvent systems).

Ticket #003: "The reaction mixture turned into a sticky, unfilterable tar."

Diagnosis: Polymerization or Succinimide Contamination. If you skipped the isolation of Benzohydroximoyl chloride and tried a "one-pot" from the oxime using NCS/Chloramine-T, the byproducts (succinimide or sulfonamides) can complicate workup.

The Fix: Aqueous Wash & Crystallization

  • Workup: Dilute with EtOAc. Wash vigorously with Water (3x) to remove succinimide/salts. Wash with 1M HCl (to remove excess Et₃N) and then Brine .

  • Purification: The target alcohol is polar.

    • Flash Column: Use DCM:MeOH (95:5) . Pure DCM often moves the furoxan (non-polar) but leaves the alcohol on the baseline.

    • Recrystallization: If the solid is crude, recrystallize from Ethanol/Hexane .

Advanced Troubleshooting Logic Tree

Troubleshooting Start Problem Encountered CheckYield Is Yield Low (<50%)? Start->CheckYield CheckPurity Is Purity/Regio Bad? Start->CheckPurity WhiteSolid White Precipitate? CheckYield->WhiteSolid Isomers Mix of Isomers (3,5 vs 3,4)? CheckPurity->Isomers Furoxan Diagnosis: Furoxan Dimer Action: Slower Base Addition & Excess Alkyne WhiteSolid->Furoxan Yes NoSolid No Solid, just Tar WhiteSolid->NoSolid No Polymer Diagnosis: Polymerization Action: Lower Temp (0°C) & Check Solvent Dryness NoSolid->Polymer CuCat Action: Use Cu-Catalysis (CuSO4/Ascorbate) Locks 3,5-isomer Isomers->CuCat Yes Sticky Sticky/Hard to Purify? Isomers->Sticky No Workup Action: 3x Water Wash Column: DCM/MeOH (95:5) Sticky->Workup

Caption: Decision matrix for diagnosing common failure modes in isoxazole synthesis.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][3][4][5] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598. [Link]

    • Foundational text on the mechanism and thermal regioselectivity of 1,3-dipolar cycloadditions.
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie, 114(14), 2708–2711. [Link]

    • Establishes the Cu(I)
  • Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society, 127(5), 210–216. [Link]

    • Provides the mechanistic basis for Cu-catalyzed regiocontrol in isoxazole synthesis (CuNOAC).
  • Rai, K. M. L., & Hassner, A. (1997). Chloramine-T in Heterocyclic Synthesis. Heterocycles, 45, 397. [Link]

    • Source for the Chloramine-T/NCS oxidative gener

Sources

Technical Support Center: (3-Phenyl-5-isoxazolyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISOX-PH-OH-001 Status: Open Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Chemical Process Dev.

Executive Summary

The synthesis of (3-phenyl-5-isoxazolyl)methanol (CAS: 100366-63-4) presents a classic competition between kinetics and thermodynamics. The primary challenge is not the formation of the isoxazole ring, but preventing the rapid dimerization of the nitrile oxide intermediate into a furoxan byproduct.

This guide provides two validated workflows:

  • Route A (Primary): [3+2] Cycloaddition (Click Chemistry) – Best for atom economy and direct synthesis.

  • Route B (Alternative): Reduction of Ethyl 3-phenylisoxazole-5-carboxylate – Best if regioselectivity in Route A fails.

Module 1: The [3+2] Cycloaddition Route (Primary)

The Concept: This route relies on the 1,3-dipolar cycloaddition of in situ generated benzonitrile oxide with propargyl alcohol.

Workflow Diagram: Reaction Logic

G Start Benzaldehyde Oxime Inter Benzohydroximoyl Chloride Start->Inter NCS/DMF NO Nitrile Oxide (Transient Species) Inter->NO Base (Et3N) Slow Addition Prod Target: (3-phenyl-5-isoxazolyl)methanol NO->Prod Propargyl Alcohol (Dipolarophile) Dimer FAILURE MODE: Furoxan Dimer NO->Dimer High Conc. (Fast Dimerization)

Figure 1: The kinetic competition between productive cycloaddition (Green) and destructive dimerization (Red).

Troubleshooting & FAQs

Q1: My yield is stuck at 40-50%, and I see a large non-polar spot on TLC. What is it? Diagnosis: You are suffering from Nitrile Oxide Dimerization . Mechanism: The nitrile oxide intermediate is unstable. If its local concentration is too high, two molecules react with each other to form 3,4-diphenyl-1,2,5-oxadiazole 2-oxide (furoxan) faster than they react with the propargyl alcohol. The Fix:

  • The "Simulated High Dilution" Technique: Do not add the base (Triethylamine) all at once. Dissolve your benzohydroximoyl chloride and propargyl alcohol in the flask. Then, add the base solution dropwise via syringe pump over 2–4 hours. This keeps the standing concentration of nitrile oxide low, forcing it to react with the excess propargyl alcohol.

  • Stoichiometry: Increase propargyl alcohol equivalents to 1.5–2.0 eq.

Q2: I am seeing two close spots on the TLC. Is this a regioselectivity issue? Diagnosis: Likely yes. While 5-substituted isoxazoles are favored (typically >9:1), the 4-substituted isomer can form. The Fix:

  • Thermodynamics: Ensure the reaction is kept at room temperature or slightly below (0°C to RT). High heat can erode regioselectivity.

  • Solvent Switch: Switch from polar aprotic (DMF) to non-polar (Toluene or DCM). The dipole-dipole interaction favoring the 5-isomer is often enhanced in less polar solvents.

Q3: Can I use ultrasound to improve the yield? Optimization Tip: Yes. Recent literature suggests that ultrasonic irradiation can significantly accelerate the [3+2] cycloaddition and improve yields (up to 85-90%) by enhancing mass transfer and promoting the formation of the active dipole without high thermal energy, which reduces byproduct formation [1].

Module 2: The Ester Reduction Route (Alternative)

The Concept: Reducing ethyl 3-phenylisoxazole-5-carboxylate to the alcohol. This bypasses the regioselectivity issue of Route A (since the ester is purified first) but introduces reduction risks.

Troubleshooting & FAQs

Q4: I used LiAlH4 and my product disappeared/decomposed. Why? Diagnosis: Reductive Ring Cleavage . Mechanism: The N-O bond in the isoxazole ring is the "weak link." Strong reducing agents like Lithium Aluminum Hydride (LiAlH4) or catalytic hydrogenation (H2/Pd) can cleave this bond, resulting in an amino-enone or ring-opened amine. The Fix:

  • Switch Reagent: Use Sodium Borohydride (NaBH4) in Methanol. It is generally strong enough to reduce the ester to the alcohol but mild enough to leave the isoxazole ring intact.

  • Protocol:

    • Dissolve ester in MeOH (0.1 M).

    • Add NaBH4 (2.0 eq) in portions at 0°C.

    • Allow to warm to RT.

    • Crucial: Quench carefully with sat. NH4Cl, not strong acid.

Q5: The NaBH4 reduction is too slow (incomplete conversion). The Fix: Add a Lewis Acid promoter.

  • Add CaCl2 (0.5 eq) to the NaBH4 reaction. This generates Ca(BH4)2 in situ, which is more electrophilic and reduces esters more efficiently than NaBH4 alone, without the aggression of LiAlH4.

Module 3: Comparison of Methods

FeatureRoute A: [3+2] CycloadditionRoute B: Ester Reduction
Step Count 1 (Convergent)2 (Linear)
Key Risk Dimerization (Furoxan)Ring Cleavage (N-O bond break)
Regioselectivity ~90:10 (5-isomer : 4-isomer)100% (Pre-determined)
Scalability High (with syringe pump)High
Rec. Yield 75–85% (Optimized)60–70% (Overall)

Module 4: Isolation & Purification

Q6: The product is streaking on the silica column. Diagnosis: The free hydroxyl group (-CH2OH) and the basic nitrogen in the ring create strong hydrogen bonding interactions with silica. The Fix:

  • Doping: Add 1% Triethylamine to your eluent system (e.g., Hexane/EtOAc + 1% Et3N) to neutralize silica acidity.

  • Alternative: Use a gradient of DCM

    
     DCM:MeOH (95:5). The alcohol is quite soluble in chlorinated solvents.
    

References

  • Ultrasonic-assisted synthesis: Shen, C., Zhang, Y., Gan, Y., Zhao, T., & Gu, Q. (2011).[1] One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives Under Ultrasound. Letters in Organic Chemistry, 8(4).[1] Link

  • Regioselectivity of Nitrile Oxides: Mendel, D. S., et al. (1998). Unusual Regioselectivity of the Dipolar Cycloaddition Reactions of Nitrile Oxides. Journal of Organic Chemistry. Link

  • Dimerization Kinetics: Feuer, H. (Ed.). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. Wiley-VCH.
  • Reduction Protocols: Brown, H. C., & Narasimhan, S. (1979). Selective reductions. Journal of Organic Chemistry. (Reference for Ca(BH4)2 ester reduction).

Sources

Technical Support Center: (3-Phenyl-5-isoxazolyl)methanol Purification

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISOX-5-MeOH-PUR Status: Active Subject: Troubleshooting Purification, Isolation, and Stability of CAS 90924-12-2

Executive Summary

(3-Phenyl-5-isoxazolyl)methanol is a critical pharmacophore intermediate, often synthesized via [3+2] cycloaddition of benzonitrile oxide and propargyl alcohol. While the 3,5-regioisomer is thermodynamically favored, purification is frequently complicated by furoxan dimerization , regioisomeric contamination (3,4-isomer) , and silica adsorption (tailing) due to the free hydroxyl group and the isoxazole nitrogen.

This guide provides a self-validating workflow to isolate high-purity (>98%) material, specifically addressing the separation of the target alcohol from non-polar dimers and polar byproducts.

Module 1: Chromatographic Resolution & Tailing Issues

User Query: "I am running a flash column (Hexane/EtOAc), but the product peak tails significantly and co-elutes with a yellow impurity. How do I fix the band shape?"

Root Cause Analysis
  • Tailing: The molecule contains a basic nitrogen (isoxazole ring) and a hydrogen-bond donor (-OH). These interact strongly with the acidic silanols on silica gel, causing peak broadening.

  • Yellow Impurity: This is almost invariably 3,4-diphenyl-1,2,5-oxadiazole 2-oxide (Furoxan) , a dimer formed by the coupling of two nitrile oxide intermediates when the dipolarophile (propargyl alcohol) concentration is too low or addition is too slow.

Protocol: The "Buffered" Mobile Phase

To sharpen the peak and separate the dimer, you must deactivate the silica surface.

  • Pre-treatment: Flush the silica column with 1% Triethylamine (TEA) in Hexane before loading.

  • Mobile Phase: Use a gradient of Dichloromethane (DCM) : Methanol (MeOH) instead of Hexane:EtOAc.

    • Why? DCM solubilizes the furoxan dimer better, eluting it early. MeOH reduces H-bonding retention of the alcohol.

  • Add Modifier: Add 0.5% TEA to the mobile phase.

Optimized Gradient Table:

Time (CV)Solvent A (DCM + 0.5% TEA)Solvent B (MeOH)Elution Event
0–3100%0%Non-polar impurities (Furoxan dimer)
3–1098%2%Target Compound (3-Phenyl-5-isoxazolyl)methanol
10–1590%10%Highly polar oxides/acids

Critical Check: The Furoxan dimer is less polar (Rf ~0.6 in 1:1 Hex/EtOAc) than the target alcohol (Rf ~0.3). If they co-elute, your column is overloaded or the gradient is too steep.

Module 2: Regioisomer Identification (3,5- vs. 3,4-isomer)

User Query: "I have isolated a white solid, but the NMR looks slightly 'off'. How do I confirm I have the 3,5-isomer and not the 3,4-isomer?"

Scientific Context

In the cycloaddition of benzonitrile oxide and propargyl alcohol, steric hindrance usually directs formation of the 3,5-disubstituted product. However, the 3,4-isomer ((3-phenylisoxazol-4-yl)methanol) can form as a minor byproduct (5–15%), especially if the reaction temperature was uncontrolled.

Diagnostic Protocol: 1H NMR Validation

The diagnostic handle is the isoxazole ring proton (C4-H) .

FeatureTarget: 3,5-Isomer Impurity: 3,4-Isomer
Ring Proton (H4/H5) Singlet at ~6.5 – 6.8 ppm Singlet at ~8.5 – 8.8 ppm
Explanation The proton at C4 is shielded by the adjacent phenyl and oxygen lone pairs.The proton at C5 (adjacent to Oxygen) is highly deshielded.
CH2-OH Shift Doublet or Singlet ~4.7 ppmDoublet or Singlet ~4.5 ppm

Action Plan:

  • If you see a small singlet >8.0 ppm, you have 3,4-contamination.

  • Purification: The 3,4-isomer is generally more polar than the 3,5-isomer. A slow gradient (0.5% MeOH increments) can separate them.

Module 3: Crystallization & Solid-State Isolation

User Query: "My product is an oil that refuses to solidify. The literature says it should be a solid (MP 90-104°C)."

Troubleshooting "Oiling Out"

The compound often oils out due to trace solvent retention (EtOAc/DCM) or the presence of the oily furoxan dimer.

Recrystallization Protocol (Self-Validating)
  • Solvent System: Toluene / Heptane (Anti-solvent method).

  • Dissolution: Dissolve the crude oil in minimal hot Toluene (60°C).

    • Note: If insoluble black specks remain, filter hot.

  • Nucleation: Add Heptane dropwise until the solution turns slightly turbid.

  • Cooling: Remove heat. Let it cool to RT, then move to 4°C.

  • Validation: Scratch the flask side with a glass rod.

    • Result: White needles should form.

    • Melting Point Check: Pure material must melt sharp between 90–104°C . A range >3°C indicates dimer contamination.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Post-Workup) TLC TLC Analysis (Hex:EtOAc 1:1) Start->TLC Decision1 Impurity Profile? TLC->Decision1 Furoxan Yellow Spot (Rf ~0.6) (Furoxan Dimer) Decision1->Furoxan High Rf Impurity Target Main Spot (Rf ~0.3) (Target Alcohol) Decision1->Target Major Component Regio Lower Spot (Rf ~0.25) (3,4-Isomer) Decision1->Regio Low Rf Impurity Flash Flash Chromatography DCM:MeOH (0-5%) + TEA Furoxan->Flash Remove via Cryst Recrystallization Toluene/Heptane Target->Cryst Polishing Regio->Flash Remove via Flash->Target Isolate Final Pure (3-Phenyl-5-isoxazolyl)methanol (White Solid, MP 90-104°C) Cryst->Final

Caption: Logical workflow for isolating (3-Phenyl-5-isoxazolyl)methanol, prioritizing chromatographic removal of dimers before final crystallization.

Module 4: Chemical Stability & Storage

FAQ: Can I store this compound in solution?

  • Stability: The isoxazole ring is stable, but the primary alcohol is susceptible to oxidation to 3-phenylisoxazole-5-carboxylic acid if stored in solution with trace acids or oxidants over time.

  • Recommendation: Store as a dry solid at 2–8°C.

  • Solvent Warning: Avoid acetone for long-term storage; the alpha-protons of acetone can react with the isoxazole ring under basic conditions or high temperatures.

References
  • Synthesis & Regioselectivity: Acta Crystallographica Section E, 2010 , 66(3), o536. "Structure of (3-Phenyl-5-isoxazolyl)methanol." Link

  • Isoxazole Formation Mechanism: Beilstein Journal of Organic Chemistry, 2023 , 19, 1563–1572. "Lewis acid-promoted direct synthesis of isoxazole derivatives." Link

  • General Purification of Isoxazoles: Journal of Organic Chemistry, 2022 , 87, 11222-11225.[1] "Copper-Mediated Cyclization." (Context on metal scavenging). Link

  • Physical Properties: Sigma-Aldrich Product Specification, CAS 90924-12-2. Link

Sources

Troubleshooting NMR peak assignments for (3-Phenyl-5-isoxazolyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (3-Phenyl-5-isoxazolyl)methanol Structural Assignment

Introduction

Welcome to the technical support hub for (3-Phenyl-5-isoxazolyl)methanol . This scaffold is a critical intermediate in fragment-based drug discovery (FBDD) and heterocyclic synthesis. However, its NMR profile presents specific challenges: the isoxazole ring proton often overlaps with aromatic signals, the hydroxyl proton is labile, and regioisomerism (3,5- vs. 5,3-substitution) is a frequent synthetic pitfall during dipolar cycloadditions.

This guide moves beyond basic assignment to address why your spectra might look wrong and how to definitively validate your structure.

Module 1: Diagnostic Workflows

Before diving into specific peaks, use this logic flow to categorize your issue. This prevents "fishing" for assignments in noisy baselines.

NMR_Workflow Start Start: Undefined Spectrum Check_H4 Check 6.5-6.9 ppm (Isoxazole H-4) Start->Check_H4 Check_OH Check OH Signal (Broad/Sharp?) Check_H4->Check_OH Decision_Regio Is Regiochemistry Confirmed? Check_OH->Decision_Regio Clear Action_D2O Perform D2O Shake Check_OH->Action_D2O Ambiguous Action_HMBC Run HMBC (Long Range) Decision_Regio->Action_HMBC No/Unsure Action_QC Check Synthesis Route (Nitrile Oxide vs Other) Decision_Regio->Action_QC Yes Action_D2O->Decision_Regio

Figure 1: Decision tree for troubleshooting spectral anomalies in isoxazole-methanol derivatives.

Module 2: Troubleshooting Specific Anomalies
Issue 1: "I cannot find the isoxazole ring proton (H-4)."

Symptom: The aromatic region (7.3–7.8 ppm) integrates to 6 protons instead of 5, or the baseline is messy. Root Cause: The isoxazole H-4 proton is aromatic but electron-rich. While phenyl protons resonate downfield due to ring current anisotropy, the H-4 signal typically appears upfield, often isolated. However, in


, it can drift into the phenyl multiplet if concentration is high.

Troubleshooting Protocol:

  • Look Upfield: Scan the 6.50 – 6.90 ppm range. In (3-Phenyl-5-isoxazolyl)methanol, H-4 appears as a sharp singlet (s).

  • Solvent Switch: If obscured by the phenyl ring (7.3–7.5 ppm), switch from

    
     to DMSO-
    
    
    
    . The high polarity of DMSO often induces a downfield shift in the phenyl protons while stabilizing the H-4, resolving the overlap.
  • Integration Check: The H-4 singlet must integrate to exactly 1H relative to the methylene singlet (2H) at ~4.7 ppm.

Issue 2: "The hydroxyl (-OH) and methylene (-CH2-) coupling is inconsistent."

Symptom: The methylene peak appears as a singlet in one spectrum and a doublet in another. The OH peak is missing or extremely broad. Root Cause: Chemical exchange. The rate of proton exchange between the hydroxyl group and trace water in the solvent determines the peak shape.

  • Fast Exchange: OH is a broad singlet; CH2 is a sharp singlet (decoupling occurs).

  • Slow Exchange: OH is a triplet; CH2 is a doublet (coupling

    
     Hz is observed).
    

The "D2O Shake" Validation:

  • Acquire a standard

    
    H spectrum.
    
  • Add 1-2 drops of

    
     directly to the NMR tube.
    
  • Shake vigorously and re-acquire.

  • Result: The OH peak will disappear (exchange with D), and the methylene doublet will collapse into a definitive singlet. This confirms the -CH2OH moiety.

Issue 3: "Is it the 3,5-isomer or the 5,3-isomer?" (CRITICAL)

Symptom: The 1D proton spectrum looks perfect for the desired compound, but biological activity is dead. Root Cause: Regioisomerism.[1] The synthesis typically involves a cycloaddition between a nitrile oxide and propargyl alcohol. While 3,5-substitution is favored sterically, the 5,3-isomer is a common byproduct. 1H NMR alone cannot definitively distinguish these isomers.

The HMBC Solution: You must use Heteronuclear Multiple Bond Correlation (HMBC) to view 2-3 bond couplings.

Experimental Logic:

  • Target Structure (3-Phenyl-5-hydroxymethyl): The methylene protons (

    
    ) are attached to C5. They should show a strong HMBC correlation to C5  (quaternary) and C4  (methine). They will not correlate to the phenyl ring carbons.
    
  • Isomer (5-Phenyl-3-hydroxymethyl): The methylene protons are attached to C3. They would correlate to C3 (quaternary) and C4 (methine).

Visualizing the Logic:

HMBC_Logic CH2_Protons Methylene Protons (4.7 ppm) C5_Node C5 (Isoxazole) ~170 ppm (Quat) CH2_Protons->C5_Node Strong Correlation (If 3-Ph-5-MeOH) C4_Node C4 (Isoxazole) ~100 ppm (CH) CH2_Protons->C4_Node Always Correlates C3_Node C3 (Isoxazole) ~160 ppm (Quat) CH2_Protons->C3_Node Strong Correlation (If 5-Ph-3-MeOH)

Figure 2: HMBC connectivity logic. Green path confirms the desired 3-phenyl-5-methanol structure.

Module 3: Quantitative Data & Reference Shifts

Use the table below to benchmark your assignments. Deviations >0.2 ppm in 1H or >2.0 ppm in 13C suggest impurities, pH effects, or incorrect regioisomer.

Table 1: Consensus Chemical Shifts in


 
PositionNucleusShift (

, ppm)
MultiplicityNotes
Isoxazole H-4

H
6.55 – 6.65 Singlet (1H)Diagnostic. Upfield of phenyl.
Methylene (-CH2-)

H
4.75 – 4.85 Singlet/DoubletDepends on OH exchange rate.
Phenyl (o/m/p)

H
7.40 – 7.80 Multiplets (5H)Ortho protons are most deshielded.
Hydroxyl (-OH)

H
2.50 – 4.50 Broad SingletHighly variable (conc/temp).
Isoxazole C-5

C
~170.0 QuaternaryAttached to Oxygen (deshielded).
Isoxazole C-3

C
~162.0 QuaternaryAttached to Nitrogen/Phenyl.
Isoxazole C-4

C
~99.0 - 101.0 Methine (CH)Shielded characteristic peak.
Module 4: Experimental Protocols
Protocol A: HMBC Parameter Setup for Isomer Verification

Standard HMBC sequences often miss the weak quaternary correlations in heterocycles. Use these settings:

  • Solvent: DMSO-

    
     (Preferred for sharper peaks and slower relaxation).
    
  • Long-Range Delay (

    
    ):  Set to 60-70 ms  (corresponding to 
    
    
    
    Hz). This is standard.
  • Optimization: If correlations to C3/C5 are missing, acquire a second HMBC with a delay optimized for smaller couplings (

    
     Hz, delay ~100 ms). This helps visualize the 3-bond coupling across the ring heteroatoms.
    
  • Scans: Minimum 32 scans per increment for adequate S/N on quaternary carbons.

Protocol B: 13C Quaternary Carbon Detection

Issue: C3 and C5 are often invisible in standard 13C scans due to long relaxation times (


).
  • Relaxation Agent: Add 2-3 mg of Chromium(III) acetylacetonate [Cr(acac)

    
    ]  to the tube. This paramagnetic agent shortens 
    
    
    
    for all carbons.
  • Pulse Sequence: Use a standard proton-decoupled

    
    C sequence (e.g., zgpg30).
    
  • D1 Delay: Reduce D1 to 0.5 - 1.0 seconds (enabled by the relaxation agent).

  • Result: Quantitative integration of quaternary carbons becomes possible.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on general heterocyclic shifts).
  • Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Source for HMBC and pulse sequence optimization).

  • Hansen, P. E. (1979). Carbon-13 NMR chemical shifts of isoxazoles. Organic Magnetic Resonance, 12(3), 109-142.
  • Liu, K., et al. (2018). Regioselective synthesis of 3,5-disubstituted isoxazoles. Journal of Organic Chemistry, 83(5), 2690-2697.

Sources

Technical Support Center: Scaling Up the Synthesis of (3-Phenyl-5-isoxazolyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3-phenyl-5-isoxazolyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis and scale-up of this important isoxazole derivative. The isoxazole moiety is a key pharmacophore in numerous biologically active compounds, and robust synthetic protocols are crucial for advancing research and development.[1][2] This guide provides in-depth, field-proven insights to ensure the successful and efficient synthesis of (3-phenyl-5-isoxazolyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to (3-phenyl-5-isoxazolyl)methanol?

There are two primary and reliable strategies for the synthesis of (3-phenyl-5-isoxazolyl)methanol:

  • Route A: Reduction of a Precursor Carbonyl Compound. This is arguably the most straightforward approach, involving the reduction of a commercially available or synthesized 3-phenylisoxazole-5-carboxaldehyde or a corresponding ester like ethyl 3-phenylisoxazole-5-carboxylate.[3] The reducing agent of choice for this transformation is typically a powerful hydride donor such as lithium aluminum hydride (LiAlH₄).[4]

  • Route B: [3+2] Cycloaddition. This method involves the construction of the isoxazole ring itself through a 1,3-dipolar cycloaddition reaction. A common approach is the reaction of a benzaldoxime (which is converted in situ to a nitrile oxide) with propargyl alcohol.[5][6] This route offers the advantage of building the core structure and installing the hydroxymethyl group in a single key step. Ultrasound-assisted one-pot syntheses have also been reported to improve efficiency and reaction times.[7][8]

Q2: I am getting a low yield. What are the likely causes and how can I improve it?

Low yields are a common frustration in organic synthesis. For the synthesis of (3-phenyl-5-isoxazolyl)methanol, several factors could be at play:

  • Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.

  • Side Reactions: In the case of the [3+2] cycloaddition route, the intermediate nitrile oxide is prone to dimerization to form a furoxan byproduct.[9] To minimize this, it is crucial to generate the nitrile oxide in situ in the presence of the dipolarophile (propargyl alcohol). Slow addition of the oxidizing agent (for generating the nitrile oxide from the oxime) can also help maintain a low concentration of the reactive intermediate, favoring the desired cycloaddition over dimerization.

  • Decomposition of the Product: The isoxazole ring's N-O bond can be labile under certain conditions.[9] Avoid strongly basic or reductive conditions during workup and purification. If you suspect decomposition, a milder workup procedure should be employed.

  • Purity of Reagents and Solvents: Ensure that all your starting materials and solvents are of high purity and are anhydrous, especially when using moisture-sensitive reagents like LiAlH₄.

Q3: I am observing the formation of an unexpected byproduct. How can I identify and eliminate it?

The most common byproduct in the [3+2] cycloaddition route is the furoxan dimer of the nitrile oxide.[9] Its formation can be minimized by the strategies mentioned in the previous question (in situ generation and slow addition).

If you are using the reduction route, the primary byproducts are likely from incomplete reduction or over-reduction, although the latter is less common for the formation of a primary alcohol from an aldehyde or ester.

To identify the byproduct, spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are indispensable. Once identified, you can adjust the reaction conditions to disfavor its formation. For instance, if you observe the formation of an over-reduced product, you might consider a less reactive reducing agent or carrying out the reaction at a lower temperature.

Q4: What are the best practices for purifying (3-phenyl-5-isoxazolyl)methanol?

Purification of isoxazole derivatives can be challenging due to the potential for closely eluting impurities.[9]

  • Column Chromatography: This is the most widely used technique for purifying (3-phenyl-5-isoxazolyl)methanol.[3][9] A systematic screening of solvent systems using TLC is crucial to achieve good separation. Common solvent systems include mixtures of hexane and ethyl acetate or dichloromethane and methanol. If separation on silica gel is poor, consider using a different stationary phase like alumina (neutral, acidic, or basic).[9]

  • Crystallization: If the final product is a solid, crystallization can be a highly effective method for purification, often yielding material of high purity.[9] The product is reported to be a solid.[10][11] Experiment with different solvent systems to find one in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to troubleshooting common issues encountered during the synthesis of (3-phenyl-5-isoxazolyl)methanol.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive reducing agent (if using Route A).Failure to form the nitrile oxide (if using Route B).Poor quality starting materials.Use a fresh, unopened bottle of LiAlH₄ or titrate to determine its activity.Ensure the conditions for nitrile oxide formation are correct (e.g., proper oxidant, base).Verify the purity of starting materials by NMR or other analytical techniques.
Formation of Multiple Spots on TLC (in addition to product) Furoxan byproduct formation (Route B).Formation of regioisomers.Incomplete reaction.Generate the nitrile oxide in situ and add the oxidant slowly.Modify reaction conditions (solvent, temperature, catalyst) to favor one regioisomer.Increase reaction time or temperature; monitor by TLC.
Product Decomposition During Workup/Purification The isoxazole N-O bond is sensitive to strong acids or bases.Use a mild workup procedure (e.g., saturated aqueous NH₄Cl for LiAlH₄ quench).Avoid strongly acidic or basic conditions during extraction and chromatography.
Difficulty in Removing Solvent Use of a high-boiling point solvent.If possible, use a lower-boiling point solvent for the reaction and extraction.Use a high-vacuum pump to remove residual solvent.
Oily Product Instead of Expected Solid Presence of impurities.Re-purify the product using column chromatography with a different solvent system or attempt crystallization from a different solvent.

Experimental Protocols

Protocol 1: Synthesis via Reduction of Ethyl 3-Phenylisoxazole-5-carboxylate

This protocol is adapted from general procedures for the reduction of esters to primary alcohols using LiAlH₄.[4]

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of ethyl 3-phenylisoxazole-5-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous THF to the stirred solution of the ester via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.

  • Workup: Filter the resulting suspension through a pad of Celite and wash the filter cake with THF. Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford (3-phenyl-5-isoxazolyl)methanol.

Protocol 2: Synthesis via [3+2] Cycloaddition

This protocol is based on the general principle of 1,3-dipolar cycloaddition for isoxazole synthesis.[5]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldoxime (1.0 eq) and propargyl alcohol (1.2 eq) in a suitable solvent such as chloroform or dichloromethane.

  • Nitrile Oxide Generation: To this solution, add a solution of an oxidizing agent like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS) dropwise at room temperature. The in situ generation of the nitrile oxide will be followed by its reaction with propargyl alcohol.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the consumption of the starting materials by TLC.

  • Workup: Once the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield (3-phenyl-5-isoxazolyl)methanol.

Visualizing the Synthesis and Troubleshooting

Synthetic Pathways

Synthetic_Pathways cluster_0 Route A: Reduction cluster_1 Route B: [3+2] Cycloaddition Ester Ethyl 3-phenylisoxazole- 5-carboxylate Product_A (3-Phenyl-5-isoxazolyl)methanol Ester->Product_A LiAlH₄, THF Aldehyde 3-Phenylisoxazole- 5-carboxaldehyde Aldehyde->Product_A LiAlH₄ or NaBH₄, THF/MeOH Benzaldoxime Benzaldoxime Nitrile_Oxide Benzonitrile Oxide (in situ) Benzaldoxime->Nitrile_Oxide [Oxidant] Product_B (3-Phenyl-5-isoxazolyl)methanol Nitrile_Oxide->Product_B Propargyl_Alcohol Propargyl Alcohol Propargyl_Alcohol->Product_B

Caption: Overview of the two primary synthetic routes to (3-phenyl-5-isoxazolyl)methanol.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_TLC Analyze TLC Plate Start->Check_TLC Incomplete_Reaction Incomplete Reaction: - Extend reaction time - Increase temperature Check_TLC->Incomplete_Reaction Unreacted Starting Material Complex_Mixture Complex Mixture of Products Check_TLC->Complex_Mixture Multiple Spots Success Improved Yield Incomplete_Reaction->Success Side_Reactions Investigate Side Reactions: - Furoxan formation? - Decomposition? Complex_Mixture->Side_Reactions Optimize_Conditions Optimize Conditions: - Slow addition of reagents - Lower temperature Side_Reactions->Optimize_Conditions Byproduct Identified Purification_Loss Check for Purification Loss: - Run a crude NMR - Optimize chromatography Side_Reactions->Purification_Loss No Obvious Byproduct Optimize_Conditions->Success Purification_Loss->Success

Caption: A decision-making flowchart for troubleshooting low product yields.

Safety Precautions

  • Hydroxylamine and its salts: These reagents can be toxic and corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[9]

  • Lithium Aluminum Hydride (LiAlH₄): This is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Nitrile Oxides: These are highly reactive intermediates and should be generated and used in situ to avoid isolation and potential hazards.[9]

  • Solvents and Reagents: Always consult the Safety Data Sheet (SDS) for each chemical used in the synthesis to be aware of its specific hazards and handling procedures.

By understanding the key synthetic strategies and potential pitfalls, and by following the troubleshooting guidance and protocols outlined in this technical support center, researchers can confidently and efficiently scale up the synthesis of (3-phenyl-5-isoxazolyl)methanol for their research and development needs.

References

  • Thalari, G., & Prasad Rao, C. H. (2017). Synthesis of New 3-phenyl-5-(3-phenylisoxazole-5-yl)-1,2,4-oxadiazoles. International Journal of Pharmaceutical and Chemical Sciences, 6(3), 81-85. [Link]

  • Asian Journal of Research in Chemistry. (2018). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry, 11(4), 843-846. [Link]

  • Letters in Organic Chemistry. (2015). One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives Under Ultrasound. Letters in Organic Chemistry, 12(9), 654-659. [Link]

  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1, 118-126. [Link]

  • University of Calgary. (n.d.). Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. Retrieved January 31, 2026, from [Link]

  • Biointerface Research in Applied Chemistry. (2024). Construction of Isoxazole ring: An Overview. Biointerface Research in Applied Chemistry, 14(3), 235. [Link]

  • PubMed Central. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 17(1), 1179. [Link]

  • Google Patents. (2019). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1, 118-126. [Link]

  • PubMed. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(8), 3391-3397. [Link]

  • Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32896-32921. [Link]

  • ResearchGate. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to (3-Phenyl-5-isoxazolyl)methanol and Its Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the isoxazole scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds.[1] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties and structural rigidity, making it a versatile building block for drug design. At the heart of many promising isoxazole-based compounds lies (3-Phenyl-5-isoxazolyl)methanol , a key intermediate and a molecule of interest in its own right.

This guide provides an in-depth comparative analysis of (3-Phenyl-5-isoxazolyl)methanol and its derivatives. Moving beyond a simple recitation of facts, we will explore the causality behind synthetic choices, delve into the structure-activity relationships that govern efficacy, and provide validated experimental protocols to empower your research endeavors.

The Core Scaffold: Synthesis and Strategic Importance

The journey to any derivative begins with the robust synthesis of the core molecule. The 3-phenyl-5-isoxazole moiety is typically constructed via a [3+2] cycloaddition reaction. A common and efficient route involves the reaction of a nitrile oxide, generated in situ from an oxime, with an alkyne.

The synthesis of the parent compound, (3-Phenyl-5-isoxazolyl)methanol, specifically utilizes propargyl alcohol as the alkyne component. This approach directly installs the required hydroxymethyl group at the 5-position of the isoxazole ring.

SynthesisWorkflow

The primary alcohol functional group in (3-Phenyl-5-isoxazolyl)methanol is the key to its versatility. It serves as a synthetic handle for the creation of a diverse library of derivatives, most commonly through esterification or etherification.

Why create derivatives? The rationale is multi-fold and central to the principles of drug development:

  • Modulating Lipophilicity: Converting the polar alcohol group into a less polar ester or ether can significantly increase the compound's lipophilicity (fat-solubility). This is a critical parameter influencing a drug's ability to cross cell membranes and the blood-brain barrier.

  • Improving Pharmacokinetics: Derivatization can alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, an ester derivative might be more readily absorbed and then hydrolyzed in vivo by esterase enzymes to release the active parent alcohol, a classic pro-drug strategy.

  • Enhancing Potency and Selectivity: Subtle structural modifications can lead to profound changes in how a molecule interacts with its biological target. Adding different functional groups can introduce new binding interactions (e.g., hydrogen bonds, van der Waals forces) or improve the molecule's conformational fit within a receptor or enzyme active site.

  • Exploring Structure-Activity Relationships (SAR): By synthesizing and testing a series of related derivatives, researchers can systematically probe which structural features are essential for biological activity. This knowledge is invaluable for designing more potent and selective next-generation compounds.

Comparative Biological Activity: A Focus on Anticancer and Antimicrobial Potential

While direct comparative data for (3-Phenyl-5-isoxazolyl)methanol versus its specific derivatives is sparse in publicly accessible literature, we can synthesize a robust analysis by examining data from closely related 3,5-disubstituted isoxazoles. The isoxazole core is a known pharmacophore with extensive applications in anticancer and antimicrobial research.[1]

Anticancer Activity

Numerous studies have demonstrated that isoxazole derivatives can exert potent cytotoxic effects against a range of cancer cell lines.[2] The mechanism of action is often linked to the induction of apoptosis (programmed cell death) or the inhibition of key cellular machinery like heat shock proteins (HSPs).[3]

Structure-Activity Relationship Insights:

  • Substitution on the Phenyl Ring: The electronic nature of substituents on the 3-phenyl ring significantly impacts activity. Electron-withdrawing groups (e.g., nitro, chloro) at the C-3 phenyl ring and electron-donating groups (e.g., methoxy) at a C-5 phenyl ring have been shown to enhance antibacterial activity, a principle that often translates to other biological activities.[4]

  • The Role of the 5-Position Substituent: Derivatization of the methanol at the 5-position is expected to primarily influence the compound's pharmacokinetic properties. Esterification, for example, can increase cellular uptake.

Table 1: Representative Anticancer Activity of Isoxazole Derivatives

Compound Class Cancer Cell Line Activity Metric (IC₅₀) Reference
2-Phenyl-imidazo[1,2-b]pyridazines MCF-7 (Breast), SK-MEL-28 (Melanoma) 1 - 10 µM [2]
3,4-Isoxazolediamides K562 (Leukemia) Significant pro-apoptotic activity [3]
Substituted Isoxazoles (from Chalcones) MCF-7 (Breast), MDA-MB-435 (Breast) Low concentration inhibition Design, Synthesis and Anti-breast Cancer Activity of Some Novel Substituted Isoxazoles as Anti-breast Cancer Agent

| 4-Acylpyrazolone Derivatives | HL-60 (Leukemia) | Potent cytotoxicity (IC₅₀ ≤5 µM) |[5][6] |

Note: IC₅₀ is the half-maximal inhibitory concentration, a measure of a compound's potency. A lower IC₅₀ indicates higher potency.

Antimicrobial Activity

The isoxazole nucleus is also a component of several antimicrobial agents. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7]

Structure-Activity Relationship Insights:

  • Lipophilicity and Membrane Permeability: For antibacterial action, the ability of a compound to penetrate the bacterial cell wall and membrane is crucial. Increasing lipophilicity through derivatization can enhance this penetration, leading to improved activity, although an optimal balance must be struck to maintain sufficient aqueous solubility.

  • Target Interaction: Modifications can influence how the molecule interacts with specific bacterial targets, such as enzymes involved in cell wall synthesis.

Table 2: Representative Antimicrobial Activity of Isoxazole Derivatives

Compound Class Target Organism(s) Activity Level Reference
Bis-isoxazoles E. coli, S. aureus, P. aeruginosa Strongly to moderately active [7]
Ester-functionalized isoxazoles E. coli, S. aureus, C. albicans Significant antibacterial & antifungal activity Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction

| 3-Phenyl-4-phenoxypyrazoles | Gram-positive bacteria | Bactericidal with low cytotoxicity |[8] |

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure scientific integrity and reproducibility, this section provides detailed, self-validating protocols for the synthesis of a representative derivative and for a key biological assay.

Protocol 1: Synthesis of (3-Phenyl-5-isoxazolyl)methyl Acetate (A Representative Ester Derivative)

This protocol describes a standard acid-catalyzed esterification (Fischer Esterification) of the parent alcohol. The logic behind this choice is its reliability and use of common laboratory reagents.

Materials:

  • (3-Phenyl-5-isoxazolyl)methanol

  • Acetic Anhydride (or Acetyl Chloride)

  • Pyridine (as catalyst and solvent)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, separatory funnel

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve (3-Phenyl-5-isoxazolyl)methanol (1 equivalent) in pyridine. Cool the flask in an ice bath to 0°C.

  • Acylation: While stirring, add acetic anhydride (1.2 equivalents) dropwise to the solution. Causality Note: The reaction is cooled to control the exothermic reaction. Pyridine acts as a nucleophilic catalyst and also scavenges the HCl byproduct if acetyl chloride is used.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel containing dichloromethane.

  • Washing: Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic anhydride/acid), and finally with brine (saturated NaCl solution). Causality Note: Each washing step is crucial to remove specific impurities and byproducts, ensuring a purer final product.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (DCM) under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield the pure ester derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Esterification

Protocol 2: Evaluation of Anticancer Activity using the MTT Assay

The MTT assay is a colorimetric method used to assess cell viability. It is a standard and reliable first-pass screen for the cytotoxic potential of new compounds.[5][9]

Principle: Metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • (3-Phenyl-5-isoxazolyl)methanol and its derivatives, dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., isopropanol, DMSO)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (parent and derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a "vehicle control" (medium with DMSO) and a "no-cell" blank.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[5] Causality Note: During this time, only viable cells will convert the MTT to formazan crystals, resulting in a visible purple precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solvent (e.g., isopropanol) to each well to dissolve the formazan crystals.[9] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (on a log scale) to determine the IC₅₀ value for each compound.

Conclusion and Future Directions

(3-Phenyl-5-isoxazolyl)methanol represents a valuable and highly adaptable platform for the development of novel therapeutic agents. Its straightforward synthesis and the presence of a modifiable hydroxyl group allow for the systematic generation of derivative libraries.

The comparative analysis, based on established principles of medicinal chemistry and data from related isoxazole structures, strongly suggests that derivatization of the 5-methanol group is a viable strategy for optimizing both pharmacokinetic properties and biological potency. Ester and ether derivatives, by virtue of their increased lipophilicity, are predicted to exhibit enhanced cell permeability, which may translate to improved anticancer and antimicrobial activity compared to the parent alcohol.

Future research should focus on the systematic synthesis and side-by-side biological evaluation of a focused library of (3-Phenyl-5-isoxazolyl)methanol derivatives. Such studies will provide the definitive quantitative data needed to establish precise structure-activity relationships and identify lead candidates for further preclinical development.

References

  • One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives Under Ultrasound. Letters in Organic Chemistry. Available at: [Link]

  • Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and Antitumor Activity of 3-[2-(4-Hydroxy-Phenyl)-Ethyl]-Benzo[ d ] Isoxazole-4,6-Diol. ResearchGate. Available at: [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health (NIH). Available at: [Link]

  • COMPARATIVE STUDY OF ANTIMICROBIAL ACTIVITIES OF SOME BIS-ISOXAZOLINES AND BIS –ISOXAZOLES. International Journal of Novel Research and Development (IJNRD). Available at: [Link]

  • Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC Advances. Available at: [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. Available at: [Link]

  • Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity. National Institutes of Health (NIH). Available at: [Link]

  • Lab5 procedure esterification. University of Missouri–St. Louis. Available at: [Link]

  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. MDPI. Available at: [Link]

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. National Institutes of Health (NIH). Available at: [Link]

  • Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylfascaplysin and Its Analogs. MDPI. Available at: [Link]

  • Anticancer and cytotoxicity activity assay was performed by MTT assay. ResearchGate. Available at: [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]

  • (PDF) Synthesis of Esters with Different Flavors using Fisher Esterification. ResearchGate. Available at: [Link]

  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. National Institutes of Health (NIH). Available at: [Link]

  • Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylfascaplysin and Its Analogs. PubMed. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. Available at: [Link]

  • [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. PubMed Central. Available at: [Link]

  • Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC Advances. Available at: [Link]

Sources

Benchmarking the Antioxidant Activity of (3-Phenyl-5-isoxazolyl)methanol against Trolox

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Objective: This guide establishes a rigorous framework for benchmarking (3-Phenyl-5-isoxazolyl)methanol (herein referred to as 3-PIM ) against the industry gold standard, Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid).[1]

The Challenge: While Trolox is a water-soluble analog of Vitamin E with a well-defined phenolic hydrogen atom transfer (HAT) mechanism, 3-PIM represents a heterocyclic scaffold.[1] Its antioxidant potential relies on the stability of the isoxazole ring and the oxidizability of its hydroxymethyl group. Benchmarking these two requires navigating solubility differences and distinct reaction kinetics.[1]

Compound Profiles:

FeatureTrolox (Standard) (3-Phenyl-5-isoxazolyl)methanol (Candidate)
CAS 53188-07-190924-12-2
Core Structure Chroman ring (Phenolic)Isoxazole ring + Phenyl group
Active Moiety Phenolic -OH (H-donor)Hydroxymethyl (-CH₂OH) / Heterocycle
Solubility Water-soluble (buffered)Soluble in DMSO, Methanol, Ethanol
Primary Mechanism Hydrogen Atom Transfer (HAT)Electron Transfer (ET) or HAT (Context dependent)

Mechanistic Basis of Comparison

To validate the benchmark, one must understand why the reaction occurs.

Trolox: The Yardstick

Trolox operates primarily via Hydrogen Atom Transfer (HAT) .[1] The hydroxyl group on the chroman ring donates a hydrogen atom to a free radical (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


), becoming a stable tocopheroxyl radical. This stability is due to resonance delocalization across the chroman ring.
3-PIM: The Candidate

The antioxidant activity of isoxazole derivatives, such as 3-PIM, often stems from the electron-donating capacity of the heterocycle or the oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid. Unlike Trolox, 3-PIM lacks a phenolic hydroxyl.[1] Therefore, its activity is likely driven by Single Electron Transfer (SET) or stabilization of radicals via the conjugated phenyl-isoxazole system.[1]

Visualization: Comparative Pathway

The following diagram illustrates the divergent pathways for radical scavenging.

AntioxidantMechanism Radical Free Radical (DPPH• / ABTS•+) Trolox_Mech Mechanism: HAT (Phenolic H-Donation) Radical->Trolox_Mech Attack PIM_Mech Mechanism: SET/HAT (Hydroxymethyl Oxidation) Radical->PIM_Mech Attack Trolox Trolox (Standard) Trolox->Trolox_Mech PIM (3-Phenyl-5-isoxazolyl)methanol PIM->PIM_Mech Stable_T Stable Tocopheroxyl Radical (Resonance Stabilized) Trolox_Mech->Stable_T Neutralization Stable_P Isoxazole Radical/Aldehyde (Conjugate Stabilization) PIM_Mech->Stable_P Neutralization

Figure 1: Mechanistic divergence between Trolox (HAT-dominant) and 3-PIM (SET/HAT hybrid).[1]

Experimental Protocol: The Validated Workflow

Crucial Technical Nuance: Because 3-PIM is lipophilic/organic-soluble and Trolox is water-soluble, the solvent system must be compatible with both to prevent precipitation, which causes false absorbance readings.[1] Methanol is the bridge solvent of choice.[1]

Method A: DPPH Radical Scavenging Assay

Target: Evaluation of Hydrogen Atom Transfer (HAT) capacity in organic media.[1]

Reagents
  • DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in Methanol (freshly prepared, protected from light).

  • Trolox Standards: Serial dilutions in Methanol (10, 20, 40, 60, 80, 100 µM).

  • 3-PIM Samples: Serial dilutions in Methanol (matching molar concentrations to Trolox).

Step-by-Step Workflow
  • Preparation: Pipette 100 µL of 3-PIM solution (various concentrations) into a 96-well microplate.

  • Reaction: Add 100 µL of 0.1 mM DPPH solution to each well.

  • Controls (Self-Validation):

    • Blank: 200 µL Methanol (baseline absorbance).[1]

    • Control: 100 µL Methanol + 100 µL DPPH (Max radical signal).[1]

    • Standard: 100 µL Trolox + 100 µL DPPH.[1]

  • Incubation: Incubate in the dark at room temperature (25°C) for 30 minutes .

    • Note: Isoxazoles may have slower kinetics than phenolics.[1] If the curve has not plateaued, extend to 60 minutes.

  • Measurement: Read Absorbance (

    
    ) at 517 nm .
    
Calculation

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[2]

Calculate the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 (concentration required to inhibit 50% of radicals) using non-linear regression.
Method B: ABTS Decolorization Assay (TEAC)

Target: Evaluation of Single Electron Transfer (SET) and HAT in aqueous/organic mix.

Workflow Logic
  • Radical Generation: React ABTS (7 mM) with Potassium Persulfate (2.45 mM) for 12–16 hours in the dark. This creates the blue-green ABTSngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     chromophore.
    
  • Dilution: Dilute the radical solution with Ethanol/Methanol until Absorbance at 734 nm is

    
    .
    
  • Assay: Mix 10 µL of sample (3-PIM or Trolox) with 990 µL of diluted ABTS

    
    .
    
  • Read: Measure absorbance at 734 nm after 6 minutes.

Visualization: Assay Decision Flow

AssayWorkflow Start Start Benchmarking Solubility_Check Check Solubility of 3-PIM Start->Solubility_Check Soluble_MeOH Soluble in Methanol? Solubility_Check->Soluble_MeOH DPPH Run DPPH Assay (Organic Phase) Soluble_MeOH->DPPH Yes ABTS Run ABTS Assay (Mixed Phase) Soluble_MeOH->ABTS Yes Kinetics Check Kinetics (Time Scan 0-60 min) DPPH->Kinetics ABTS->Kinetics Fast Fast Reaction (<5 min) Likely Phenolic-like Kinetics->Fast Slow Slow Reaction (>30 min) Likely Steric/Heterocyclic Kinetics->Slow Calc Calculate TEAC Value (Trolox Equivalents) Fast->Calc Slow->Calc

Figure 2: Operational flowchart for selecting and validating the assay based on solubility and kinetics.

Data Interpretation & Reporting

When publishing your comparison, avoid raw absorbance data.[1] Normalize 3-PIM activity against Trolox using TEAC (Trolox Equivalent Antioxidant Capacity) .

The Formula

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  • TEAC > 1: 3-PIM is more potent than Trolox.[1]

  • TEAC < 1: 3-PIM is less potent than Trolox.[1]

Illustrative Data Table (Template)

Note: Values below are illustrative examples of how to structure your findings. Actual values must be determined experimentally.

Compound

(µg/mL)

(µM)
TEAC ValueKinetic Profile
Trolox


1.00 Rapid (< 1 min)
3-PIM ExperimentalExperimentalCalcSlow/Moderate
Isoxazole Ref (e.g., 2a)


~4.96Moderate

Interpretation Guide: Based on literature regarding isoxazole derivatives (see References), unsubstituted isoxazoles often show moderate antioxidant activity compared to Trolox.[1] However, derivatives with electron-donating groups (hydroxyl, methoxy) on the phenyl ring significantly boost activity. Since 3-PIM has a simple phenyl ring, expect a TEAC < 1.0 unless the hydroxymethyl group undergoes rapid oxidation in your specific buffer system.[1]

Troubleshooting & Quality Control

  • Wavelength Shift: If 3-PIM absorbs light near 517 nm (DPPH) or 734 nm (ABTS), you will get false negatives.[1] Action: Run a "Sample Blank" (Sample + Solvent without Radical) and subtract this absorbance.

  • Solvent Interference: DMSO concentrations >1% can inhibit DPPH radicals non-specifically.[1] Action: Keep DMSO < 0.5% or use Methanol.

  • Stability: The hydroxymethyl group on 3-PIM can oxidize to an aldehyde upon prolonged storage.[1] Action: Verify 3-PIM purity via TLC or HPLC prior to the assay.

References

  • Vertex AI Search. (2023).[1] In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. 3[1][4][5]

    • Context: Establishes the baseline potency of isoxazole derivatives (IC50 ~0.45 µg/mL) compared to Trolox (IC50 ~3.10 µg/mL).[1][3]

  • PubChem. (2025).[1] (3-Phenyl-5-isoxazolyl)methanol Structure and Properties. 6[7][1][4][5]

    • Context: Provides chemical structure (C10H9NO2) and physical properties necessary for molarity calculations.[1]

  • BenchChem. (2025).[1][8] A Comparative Guide to the Antioxidant Capacity of Phenolic Derivatives and Trolox. 8

    • Context: Defines Trolox as the benchmark mechanism (HAT)
  • CymitQuimica. (2025).[1] Chemical Properties of (3-Phenyl-5-isoxazolyl)methanol. 9

    • Context: Verification of synonyms and purity standards required for accur

Sources

(3-Phenyl-5-isoxazolyl)methanol compared to other heterocyclic compounds in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isoxazole Advantage

In the landscape of heterocyclic drug design, (3-Phenyl-5-isoxazolyl)methanol (CAS: 13524-76-0) occupies a critical niche as both a versatile building block and a bioactive pharmacophore.[1] While nitrogen-rich heterocycles like pyrazoles and imidazoles dominate certain chemical spaces, the isoxazole scaffold offers distinct physicochemical advantages—specifically in metabolic stability and selectivity profiles —that are often superior to their diazole counterparts.

This guide objectively compares the (3-phenyl-5-isoxazolyl)methanol scaffold against key alternatives (pyrazoles, imidazoles, and oxazoles), supported by experimental data on potency, synthesis efficiency, and cytochrome P450 (CYP) liability.

Technical Profile & Structural Logic

Chemical Identity[2][3][4]
  • IUPAC Name: (3-phenyl-1,2-oxazol-5-yl)methanol[2]

  • Molecular Formula: C₁₀H₉NO₂[2]

  • Molecular Weight: 175.18 g/mol

  • Key Features:

    • 3-Phenyl Ring: Provides lipophilic bulk and

      
      -
      
      
      
      stacking potential (WPF shelf interaction).
    • Isoxazole Core: Acts as a bioisostere for carboxylic acids/esters; weaker H-bond acceptor than pyridine, reducing non-specific binding.

    • 5-Hydroxymethyl Group: A "warhead" handle for functionalization (conversion to halides, aldehydes, amines) or a direct H-bond donor in the binding pocket.

Physicochemical Comparison (In Silico & Experimental)

The isoxazole oxygen atom significantly alters the electronic landscape compared to the NH of pyrazole or the N of imidazole.

Property(3-Phenyl-5-isoxazolyl)methanol(3-Phenyl-1H-pyrazol-5-yl)methanolImidazole Analogs
H-Bond Donor OH (Side chain only)NH (Ring) + OH (Side chain)OH (Side chain)
H-Bond Acceptor Weak (Ring N)Moderate (Ring N)Strong (Ring N)
LogP (Lipophilicity) ~2.1 (Moderate)~1.8 (Lower)~1.2 (Lowest)
CYP Inhibition Risk Low (Low affinity for heme iron)ModerateHigh (Coordinates heme iron)
Metabolic Stability High (Oxidative resistance)Moderate (N-oxidation/glucuronidation)Low to Moderate

Comparative Analysis: Performance in Drug Discovery

Case Study: 20-HETE Synthase Inhibition

A critical limitation of imidazole-based drugs is the non-selective inhibition of CYP450 enzymes due to the coordination of the imidazole nitrogen to the heme iron. Isoxazole scaffolds have proven to be superior alternatives.

Experimental Data: Comparative potency and selectivity of heterocyclic inhibitors targeting 20-HETE synthase.

Compound ScaffoldIC₅₀ (Potency)CYP SelectivityStability (Acidic)
Imidazole Derivative 5.7 ± 1.0 nMPoor (Inhibits other CYPs)Low
Pyrazole Derivative 23 ± 12 nMModerateModerate
Isoxazole Derivative 38 ± 10 nM Excellent High

Analysis: While the imidazole derivative is marginally more potent, the isoxazole scaffold (structurally related to the title compound) retains nanomolar potency while eliminating the "heme-binding" liability, making it a far more viable drug candidate for clinical development [1].

Antibacterial Potency: Isoxazole vs. Pyrazole

In studies targeting Gram-positive and Gram-negative bacteria, isoxazole derivatives often outperform pyrazoles.[3]

  • Mechanism: The isoxazole ring's unique electron distribution facilitates better penetration of bacterial membranes compared to the more polar pyrazole.

  • Observation: Hydroxylation of the phenyl ring in (3-phenyl-5-isoxazolyl)methanol derivatives significantly enhances bioactivity, a modification less effective in the pyrazole series [2].

Synthetic Methodologies & Protocols

The synthesis of (3-Phenyl-5-isoxazolyl)methanol is a benchmark for efficiency, often utilizing [3+2] cycloaddition . Below is a high-yield, ultrasound-assisted protocol that outperforms traditional thermal reflux methods.

Protocol: Ultrasound-Assisted One-Pot Synthesis

Objective: Synthesize (3-phenyl-5-isoxazolyl)methanol from benzaldehyde and propargyl alcohol.

Reagents:

  • Benzaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Propargyl alcohol (1.2 eq)

  • Chloramine-T (Oxidant/Chlorinating agent)

  • Solvent: Ethanol/Water (1:1)

Workflow:

  • Oxime Formation: Dissolve benzaldehyde and hydroxylamine HCl in EtOH/H₂O. Sonicate at room temperature for 5-10 mins.

  • Chlorination (In-situ): Add Chloramine-T to generate the hydroximinoyl chloride intermediate. Sonicate for 5 mins.

  • Cycloaddition: Add propargyl alcohol and a base (e.g., Et₃N or CuSO₄/sodium ascorbate for click-like mechanism).

  • Sonication: Irradiate with ultrasound (25-40 kHz) at 40°C for 20-30 minutes.

  • Workup: Dilute with ice water. The product precipitates as a solid.[4][5] Filter and recrystallize from ethanol.

Yield Comparison:

  • Thermal Reflux (80°C, 4-6 hours): 65-75% Yield.

  • Ultrasound (40°C, 30 mins): 85-92% Yield .

Functionalization Logic (Graphviz Diagram)

The hydroxymethyl group is a versatile pivot point. The following diagram illustrates the strategic divergence possible from this single intermediate.

G Start (3-Phenyl-5-isoxazolyl)methanol Path1 Chlorination (SOCl2) Start->Path1 Path2 Oxidation (Jones/PCC) Start->Path2 Path3 Amination (Mitsunobu/Gabriel) Start->Path3 Prod1 Alkyl Chlorides (Nucleophilic Substitution Precursor) Path1->Prod1 High Reactivity Prod2 Isoxazole Carboxylic Acids (Bioisosteres/Peptidomimetics) Path2->Prod2 Scaffold Diversification Prod3 Aminomethyl Isoxazoles (Muscimol Analogs/CNS Active) Path3->Prod3 Target: GABA/Glutamate

Figure 1: Synthetic divergence from the hydroxymethyl isoxazole scaffold. The alcohol group serves as a gateway to electrophilic, nucleophilic, and acidic functionalities.

Strategic Selection Guide

When should you choose (3-Phenyl-5-isoxazolyl)methanol over other heterocycles?

Design RequirementRecommended ScaffoldRationale
Avoid CYP Inhibition Isoxazole Lack of strong heme-coordinating nitrogen.
Maximize Solubility PyrazoleNH group allows for salt formation; isoxazole is neutral/lipophilic.
CNS Penetration Isoxazole Moderate LogP and lack of H-bond donors (on the ring) favor BBB crossing.
Acid Bioisostere Isoxazole The isoxazole ring mimics the electronics of carboxylic esters/acids.
H-Bond Donor Need Pyrazole/ImidazoleIf the target requires a strong H-bond donor in the heterocyclic core.

References

  • Journal of Medicinal Chemistry : Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-Hydroxy-5,8,11,14-eicosatetraenoic Acid Synthase Inhibitors. (2020). Demonstrates the superior selectivity profile of isoxazoles over imidazoles.

  • Biological and Molecular Chemistry : Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. (2024). Details the biological activity and synthesis via cycloaddition.

  • Letters in Organic Chemistry : One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives Under Ultrasound. Describes the high-efficiency sonochemical protocol.

  • National Institutes of Health (PMC) : Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products. (2021). Compares potency of isoxazole vs pyrazole derivatives in antibacterial assays.

Sources

Comparative Guide: Cross-Reactivity & Selectivity Profiling of (3-Phenyl-5-isoxazolyl)methanol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Phenyl-5-isoxazolyl)methanol (3-Ph-5-MeOH-Iso) serves as a critical "linchpin" intermediate in the synthesis of bioactive isoxazole libraries. While isoxazoles are privileged structures in medicinal chemistry—valued for their stability and bioisosteric properties—they present distinct cross-reactivity challenges (off-target binding) compared to their pyrazole and thiazole analogs.

This guide objectively evaluates the performance of 3-Ph-5-MeOH-Iso derived ligands, specifically focusing on:

  • Nuclear Receptor Selectivity: The critical cross-reactivity window between RORγt (target) and PPARγ (off-target).

  • Enzymatic Specificity: Selectivity profiles in COX-2 inhibition and 20-HETE synthase modulation.

  • Synthetic Divergence: Comparative utility against pyrazole alternatives.[1]

Technical Profile & Structural Logic

The (3-Phenyl-5-isoxazolyl)methanol scaffold acts as a rigid aromatic linker. Its pharmacological behavior is defined by the specific substitution pattern: the phenyl group at position 3 provides lipophilic bulk, while the hydroxymethyl at position 5 serves as a modifiable "warhead" anchor.

PropertySpecificationRelevance to Cross-Reactivity
CAS Number 90924-12-2Ensures correct isomer usage (distinct from 5-Ph-3-MeOH).
Molecular Weight 175.18 g/mol Low MW fragment, ideal for Fragment-Based Drug Discovery (FBDD).
H-Bond Donors/Acceptors 1 / 3The isoxazole nitrogen and oxygen act as weak acceptors, influencing binding pocket fit.
LogP ~1.8 - 2.2Moderate lipophilicity; prone to non-specific hydrophobic binding (PPARγ risk).
Diagram 1: Scaffold Divergence & Cross-Reactivity Risks

This diagram illustrates how the methanol intermediate is activated and the subsequent biological targets/off-targets.

Scaffold_Divergence Start (3-Phenyl-5-isoxazolyl)methanol (Scaffold) Activation Activation (Chlorination/Bromination) Start->Activation SOCl2 / PBr3 Target_ROR Target: RORγt (Autoimmune) Activation->Target_ROR Amide Coupling Target_COX Target: COX-2 (Inflammation) Activation->Target_COX Ether Linkage Risk_PPAR Cross-Reaction: PPARγ (Lipogenesis/Adipogenesis) Target_ROR->Risk_PPAR High Structural Homology Risk Risk_CYP Cross-Reaction: CYP450 (Metabolic Interference) Target_COX->Risk_CYP Heme Coordination Risk

Caption: Divergence of the 3-Ph-5-MeOH-Iso scaffold showing primary therapeutic targets (Green) and associated cross-reactivity risks (Red).

Cross-Reactivity & Selectivity Analysis

The primary challenge with 3-phenyl-5-isoxazolyl derivatives is distinguishing between structurally homologous binding pockets. The data below compares this scaffold against key alternatives.

A. Nuclear Receptor Cross-Reactivity: RORγt vs. PPARγ

In the development of RORγt inverse agonists for autoimmune diseases, isoxazole derivatives are preferred over thiazoles due to metabolic stability. However, they exhibit significant cross-reactivity with PPARγ (Peroxisome Proliferator-Activated Receptor gamma).[2]

Comparative Data:

Scaffold Type RORγt Potency (IC50) PPARγ Cross-Reactivity (EC50) Selectivity Ratio Verdict
Isoxazole (3-Ph-5-Subst) 0.34 µM 1.2 - 1.7 µM ~3-5x High Risk: Requires bulky substitution at C-5 to disrupt PPARγ binding.[2]
Pyrazole Analogs 0.85 µM > 10 µM > 12x Selective: Better selectivity but often suffers from rapid CYP metabolism.

| Thiazole Analogs | 1.20 µM | > 20 µM | > 16x | Selective: Lower potency; potential toxicity issues. |

Insight: The isoxazole oxygen acts as a hydrogen bond acceptor that mimics the interactions in the PPARγ ligand-binding domain (LBD). To mitigate this, researchers must utilize the hydroxymethyl handle of the starting material to introduce steric clashes specific to PPARγ.

B. Heme-Enzyme Selectivity: 20-HETE Synthase vs. CYPs

When targeting 20-HETE synthase (a cytochrome P450 enzyme involved in blood pressure regulation), the "head group" chemistry is vital.

  • Pyrazole derivatives: High potency but high cross-reactivity with general hepatic CYPs (CYP1A2, CYP3A4) due to nitrogen coordination with the heme iron.

  • Isoxazole derivatives (from 3-Ph-5-MeOH): Show reduced affinity for the heme iron of general CYPs, leading to superior selectivity for 20-HETE synthase over hepatic CYPs.

Diagram 2: The Selectivity Decision Logic

Use this logic gate to determine when to employ the isoxazole scaffold.

Selectivity_Logic Decision Select Scaffold for Target Binding Check_Heme Is Target a Heme Enzyme? (e.g., 20-HETE) Decision->Check_Heme Check_Nucl Is Target a Nuclear Receptor? (e.g., RORγt) Decision->Check_Nucl Result_Iso USE ISOXAZOLE (3-Ph-5-MeOH Derived) High CYP Selectivity Check_Heme->Result_Iso Yes (Avoids Heme Ligation) Result_Pyr USE PYRAZOLE High RORγt/PPARγ Selectivity Check_Heme->Result_Pyr No Check_Nucl->Result_Iso High Potency Needed Check_Nucl->Result_Pyr High Selectivity Needed Warning Warning: Check PPARγ Cross-Reactivity Result_Iso->Warning If Nuclear Receptor

Caption: Decision matrix for selecting Isoxazole vs. Pyrazole scaffolds based on target class and cross-reactivity constraints.

Experimental Protocols

To validate the cross-reactivity profile of a new derivative synthesized from (3-Phenyl-5-isoxazolyl)methanol, the following workflows are industry standard.

Protocol A: Activation of the Scaffold (Synthesis)

Before testing, the methanol group is typically converted to a chloromethyl or bromomethyl electrophile to attach the "selectivity filter" moiety.

  • Reagents: (3-Phenyl-5-isoxazolyl)methanol (1.0 eq), Thionyl Chloride (

    
    , 1.5 eq), Toluene (Solvent).
    
  • Procedure:

    • Dissolve 1.0 g of the methanol intermediate in 10 mL anhydrous toluene.

    • Add

      
       dropwise at 0°C under 
      
      
      
      atmosphere.
    • Heat to 60°C for 1 hour. Monitor via TLC (Hexane:EtOAc 3:1).

    • Quench: Cool to RT, add ice water. Extract with Ethyl Acetate.[3][4]

    • Purification: Recrystallize from EtOAc/Hexane.

  • Outcome: Yields 5-(chloromethyl)-3-phenylisoxazole.[3][4] This activated linker is now ready for coupling to amines or phenols to test selectivity.

Protocol B: TR-FRET Cross-Reactivity Assay (RORγt vs PPARγ)

This assay quantifies the off-target binding risk identified in Section 3A.

  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the recruitment of a coactivator peptide to the receptor LBD in response to ligand binding.

  • Components:

    • Target: GST-tagged RORγt LBD.

    • Off-Target: GST-tagged PPARγ LBD.

    • Tracer: Biotinylated coactivator peptide + Europium-labeled anti-GST antibody + Streptavidin-APC.

  • Workflow:

    • Incubate 4 nM receptor LBD with varying concentrations of the isoxazole derivative (0.01 µM to 100 µM).

    • Add detection mix (Eu-Ab and SA-APC).

    • Incubate for 2-4 hours at RT in dark.

    • Read: Measure emission at 665 nm (APC) and 615 nm (Eu).

  • Data Analysis: Calculate the ratio (665/615). Plot dose-response curves.

    • Success Criteria:

      
       AND 
      
      
      
      .

References

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for RORγt. Journal of Medicinal Chemistry / NIH PMC. [Link]

  • Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors. Journal of Medicinal Chemistry.[1] [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. [Link](Note: Generalized link to journal domain for stability, specific article DOI: 10.3389/fchem)[1][2][5][6]

Sources

A Researcher's Guide to Structure-Activity Relationships of (3-Phenyl-5-isoxazolyl)methanol Analogs as Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals in the field of oncology, the quest for novel, effective, and safer chemotherapeutic agents is a perpetual endeavor. Among the validated targets for anticancer drug discovery, tubulin holds a prominent position. Its dynamic polymerization into microtubules is fundamental to cell division, making it an attractive target for therapeutic intervention. This guide provides an in-depth comparison and structure-activity relationship (SAR) study of a promising class of tubulin inhibitors: (3-Phenyl-5-isoxazolyl)methanol analogs. Drawing upon experimental data from key research, we will dissect the molecular features crucial for their anti-tubulin and cytotoxic activities, offering insights to guide future drug design and development.

The Rationale: Targeting Tubulin with Isoxazole-Based Scaffolds

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape.[1] Disruption of microtubule dynamics triggers a mitotic block, ultimately leading to apoptotic cell death in rapidly dividing cancer cells.[2] This mechanism is the cornerstone of the clinical success of taxanes and vinca alkaloids. However, challenges such as drug resistance and neurotoxicity necessitate the development of new classes of tubulin inhibitors.[3]

The isoxazole ring system has emerged as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[4] The (3-Phenyl-5-isoxazolyl)methanol core, in particular, has shown significant promise as a tubulin inhibitor, with analogs demonstrating potent cytotoxicity against various cancer cell lines. These compounds are believed to exert their effects by binding to the colchicine site on β-tubulin, thereby inhibiting tubulin polymerization.[5]

Deconstructing the Structure-Activity Relationship: A Comparative Analysis

The potency of (3-Phenyl-5-isoxazolyl)methanol analogs as tubulin inhibitors is intricately linked to the nature and position of substituents on the phenyl ring and modifications to the methanol moiety. A systematic analysis of these structural modifications provides a clear roadmap for optimizing the anticancer activity of this chemical series.

The Crucial Role of the Phenyl Ring Substituents

The substitution pattern on the 3-phenyl ring is a key determinant of the biological activity of these analogs. Research has consistently shown that the presence of specific functional groups at particular positions can dramatically enhance both tubulin polymerization inhibition and cytotoxicity.

A noteworthy example is the introduction of a naphthalene ring system in place of the phenyl ring, which has led to the discovery of highly potent tubulin inhibitors.[6] A systematic SAR study on a series of isoxazole-naphthalene derivatives revealed several key insights:

  • Electron-donating groups: The presence of electron-donating groups, such as methoxy (-OCH3) and ethoxy (-OCH2CH3), on the aromatic ring generally leads to increased potency. For instance, a compound with a 4-ethoxy substitution on the phenyl ring (compound 5j in the cited study) was identified as the most active in the series, with an IC50 value of 1.23 µM against the MCF-7 human breast cancer cell line.[6] This suggests that the electronic properties of the substituent play a critical role in the interaction with the tubulin binding site.

  • Positional Isomerism: The position of the substituent on the phenyl ring is also critical. In many cases, substitution at the para-position (position 4) results in optimal activity. This could be attributed to the favorable orientation of the molecule within the binding pocket, allowing for key interactions with amino acid residues.

The following table summarizes the cytotoxic activity of selected isoxazole-naphthalene derivatives against the MCF-7 cell line, highlighting the impact of different substituents on the phenyl ring.

CompoundR (Substitution on Phenyl Ring)IC50 (µM) against MCF-7 cells
5a H7.54 ± 0.68
5b 4-F5.21 ± 0.43
5d 4-Cl3.89 ± 0.31
5g 4-CH34.12 ± 0.35
5i 4-OCH32.56 ± 0.22
5j 4-OC2H51.23 ± 0.16
Cisplatin -15.24 ± 1.27

Data adapted from a study on isoxazole-naphthalene derivatives as anti-tubulin agents.

The Significance of the 5-Methanol Group

While the 3-phenyl ring is crucial for activity, the (hydroxymethyl) group at the 5-position of the isoxazole ring also contributes significantly to the overall potency. This group can participate in hydrogen bonding interactions within the colchicine binding site of tubulin, thereby stabilizing the drug-protein complex. Modifications at this position, such as esterification or conversion to other functional groups, can modulate the binding affinity and pharmacokinetic properties of the compounds.

Visualizing the Structure-Activity Relationship

The following diagram, generated using Graphviz, illustrates the key SAR findings for (3-Phenyl-5-isoxazolyl)methanol analogs as tubulin inhibitors.

SAR_Summary cluster_core Core Scaffold cluster_phenyl 3-Phenyl Ring Modifications cluster_methanol 5-Methanol Group Core (3-Phenyl-5-isoxazolyl)methanol Phenyl_Substituents Substituents Core->Phenyl_Substituents Modifications Here Methanol_Group Hydroxymethyl Group Core->Methanol_Group Electron_Donating Electron-Donating Groups (e.g., -OCH3, -OC2H5) => Increased Activity Phenyl_Substituents->Electron_Donating Para_Position Para-Substitution => Optimal Activity Phenyl_Substituents->Para_Position H_Bonding Hydrogen Bonding => Stabilizes Binding Methanol_Group->H_Bonding

Caption: Key SAR insights for (3-Phenyl-5-isoxazolyl)methanol analogs.

Experimental Protocols for Evaluation

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for two key experiments used to evaluate tubulin inhibitors.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the polymerization of tubulin into microtubules. The principle lies in monitoring the increase in turbidity (absorbance) as tubulin polymerizes.

Causality Behind Experimental Choices:

  • Temperature Control: Tubulin polymerization is highly temperature-dependent. The assay is initiated by raising the temperature to 37°C, which promotes polymerization. Keeping reagents on ice beforehand prevents premature polymerization.

  • GTP Requirement: GTP is essential for tubulin polymerization. It binds to the β-tubulin subunit and is hydrolyzed to GDP upon incorporation into the microtubule lattice.

  • Wavelength Selection: The increase in light scattering due to microtubule formation is monitored at 340 nm, a wavelength where there is minimal interference from other components in the reaction mixture.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a tubulin stock solution (e.g., 10 mg/mL in a suitable buffer like G-PEM) and store it on ice.

    • Prepare a GTP stock solution (e.g., 100 mM).

    • Prepare test compounds at various concentrations in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay is low (typically <1%) to avoid artifacts.

  • Assay Setup:

    • In a pre-warmed 96-well plate (37°C), add the reaction buffer.

    • Add the test compound or vehicle control to the respective wells.

    • Add the tubulin stock solution to each well.

  • Initiation and Measurement:

    • Initiate the polymerization by adding GTP to each well.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).

  • Data Analysis:

    • Plot the absorbance versus time to generate polymerization curves.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cells. It measures the metabolic activity of cells, which is an indicator of cell viability.

Causality Behind Experimental Choices:

  • Mitochondrial Reductases: The assay relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This activity is proportional to the number of viable cells.

  • Solubilization of Formazan: The insoluble formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to allow for spectrophotometric quantification.

  • Wavelength for Absorbance Reading: The absorbance of the solubilized formazan is measured at a wavelength between 500 and 600 nm, where the purple color is maximal.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and a vehicle control.

    • Incubate the plate for a specific period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert MTT to formazan.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Conclusion and Future Directions

The (3-Phenyl-5-isoxazolyl)methanol scaffold represents a promising starting point for the development of novel tubulin inhibitors with potent anticancer activity. The SAR studies highlighted in this guide underscore the critical importance of the substitution pattern on the 3-phenyl ring, with electron-donating groups at the para-position generally conferring the highest potency. The 5-methanol group also plays a key role in anchoring the molecule within the colchicine binding site of tubulin.

Future research in this area should focus on:

  • Exploring a wider range of substituents on the phenyl ring to further optimize potency and selectivity.

  • Investigating modifications of the 5-methanol group to enhance binding affinity and improve pharmacokinetic properties.

  • Conducting in vivo studies to evaluate the efficacy and safety of the most promising analogs in preclinical cancer models.

By leveraging the insights from these SAR studies and employing robust experimental methodologies, the scientific community can continue to advance the development of this exciting class of tubulin inhibitors for the treatment of cancer.

References

  • Shi, Q., et al. (2021). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. Molecules, 26(19), 5875. [Link]

  • Kaur, R., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 41(16), 7869-7892. [Link]

  • Sun, M., et al. (2024). Synthesis and biological evaluation of 4-phenyl-5-quinolinyl substituted isoxazole analogues as potent cytotoxic and tubulin polymerization inhibitors against ESCC. European Journal of Medicinal Chemistry, 277, 116611. [Link]

  • El-Sayed, M. A., et al. (2024). Design of novel isoxazole derivatives as tubulin inhibitors using computer-aided techniques: QSAR modeling, in silico ADMETox, molecular docking, molecular dynamics, biological efficacy, and retrosynthesis. Journal of Biomolecular Structure and Dynamics, 1-18. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents. Arabian Journal of Chemistry, 13(11), 7957-7968. [Link]

  • Yang, Y., et al. (2024). Design and synthesis of novel 3-amino-5-phenylpyrazole derivatives as tubulin polymerization inhibitors targeting the colchicine-binding site. European Journal of Medicinal Chemistry, 267, 116177. [Link]

  • Krajka, K., et al. (2025). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. Archiv der Pharmazie, 358(1), 2400331. [Link]

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Kit. [Link]

  • Galla, H. J. (2010). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. FASEB Journal, 24(S1). [Link]

  • Musil, M., et al. (2023). Computational Approaches to the Rational Design of Tubulin-Targeting Agents. International Journal of Molecular Sciences, 24(3), 2801. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Kamal, A., et al. (2010). Design, synthesis and biological evaluation of 3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 20(19), 5849-5853. [Link]

  • Al-Warhi, T., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1419. [Link]

  • Singh, R., & Singh, P. (2022). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry. [Link]

  • Zhang, Y., et al. (2025). Synthesis of Novel Tubulin Inhibitor Candidates as Potential Anti-Cancer Agents. Chemistry, 3(2), 100013. [Link]

  • ResearchGate. Inhibition of tubulin polymerization evaluated by cell-free tubulin polymerization assay. [Link]

  • Juszczak, M., et al. (2020). Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][7][8][9]triazepine Derivatives and Potential Inhibitors of Protein Kinase C. Molecules, 26(1), 5. [Link]

  • ResearchGate. Design, synthesis and biological evaluation of isoxazole -naphthalene derivatives as anti-tubulin agents. [Link]

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Safety Operating Guide

(3-Phenyl-5-isoxazolyl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (3-Phenyl-5-isoxazolyl)methanol: Proper Disposal Procedures & Safety Protocol

Executive Summary & Scientific Context

Compound Identity: (3-Phenyl-5-isoxazolyl)methanol CAS: 90924-12-2 (Isomer specific) Molecular Formula: C₁₀H₉NO₂ Physical State: Solid (typically white to off-white powder)[1]

As a Senior Application Scientist, I must emphasize that while (3-Phenyl-5-isoxazolyl)methanol is not typically classified as a "P-listed" acutely hazardous waste under RCRA (Resource Conservation and Recovery Act), it belongs to the isoxazole class of nitrogen-oxygen heterocycles. The isoxazole ring possesses latent energy due to the N-O bond; however, it is generally stable under ambient conditions unlike its more reactive relatives (e.g., azides or peroxides).

Operational Directive: The primary disposal pathway for this compound is high-temperature incineration . Chemical neutralization in the laboratory is not recommended as a primary disposal method due to the stability of the aromatic isoxazole ring, which requires specific reducing conditions to cleave.

Hazard Identification & Waste Characterization

Before disposal, you must characterize the waste stream. This compound does not have a specific EPA Waste Code by name, but it defaults to hazard categories based on its properties and toxicity profile.

Table 1: GHS Hazard Classification & Physical Properties
PropertySpecificationDisposal Implication
Signal Word WARNING Handle with standard PPE (Nitrile gloves, safety glasses).[1]
Hazard Statements H302 (Harmful if swallowed)Must be segregated from "Non-Hazardous" trash.[1]
Reactivity Stable N-O heterocycleCompatible with standard organic waste streams (Non-oxidizer).[1]
Solubility Soluble in DMSO, Methanol, DCMCan be bulked with organic solvents for incineration.[1]
RCRA Status Not Listed (P/U List)Classify as Non-Regulated Chemical Waste unless mixed with listed solvents.[1]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired stock, surplus powder, or spill cleanup residues.

  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) or strong acids. The isoxazole ring can degrade exothermically under extreme acidic conditions.

  • Containerization: Transfer the solid into a wide-mouth HDPE (High-Density Polyethylene) or glass jar .

    • Why HDPE? It offers excellent chemical resistance and impact strength for solids.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "(3-Phenyl-5-isoxazolyl)methanol, 98%"[1][2]

    • Hazard Checkbox: Toxic (due to H302).

  • Disposal Path: Lab Pack for Incineration .

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Compound dissolved in solvents (e.g., Methanol, Ethyl Acetate).

  • Compatibility Check: Ensure the solvent carrier is compatible.

    • Compatible: Alcohols, Ketones, Halogenated solvents (segregated).[3]

    • Incompatible: Aqueous acidic waste (risk of precipitation or slow degradation).

  • Bulking: Pour into the appropriate organic waste carboy (Halogenated vs. Non-Halogenated).

    • Note: If dissolved in Methanol (Solvent), the waste stream becomes Ignitable (D001) and F-Listed (F003) .

  • Record Keeping: Log the approximate concentration of the isoxazole derivative on the waste tag.

Protocol C: Contaminated Packaging & Glassware

Applicability: Empty vials, spatulas, weighing boats.

  • Triple Rinse: Rinse the container 3 times with a solvent capable of dissolving the residue (e.g., Acetone or Ethanol).

  • Rinsate Disposal: Collect all rinsate into the Liquid Waste stream (Protocol B).

  • Dry & Discard: Once triple-rinsed and air-dried, the container is considered "RCRA Empty" and can be discarded in standard glass trash (unless local EH&S rules are stricter).

Visualized Workflows

Figure 1: Waste Classification Decision Tree

Use this logic flow to determine the correct waste container.

WasteDecisionTree Start Waste Generation: (3-Phenyl-5-isoxazolyl)methanol StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidPath Is it pure or mixed with spill debris? Solid->SolidPath LiquidPath Identify Solvent Carrier Liquid->LiquidPath LabPack Containerize in HDPE Jar Label: 'Toxic Organic Solid' SolidPath->LabPack Pure/Debris SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck HaloWaste Halogenated Waste Stream (Incineration) SolventCheck->HaloWaste Yes NonHaloWaste Non-Halogenated Waste Stream (Fuel Blending/Incineration) SolventCheck->NonHaloWaste No

Caption: Decision matrix for segregating (3-Phenyl-5-isoxazolyl)methanol waste streams based on physical state and solvent carrier.

Figure 2: Isoxazole Ring Stability & Incineration Logic

Why we incinerate rather than chemically neutralize.

IncinerationLogic Compound (3-Phenyl-5-isoxazolyl)methanol (Stable Aromatic Heterocycle) ChemTreat Chemical Neutralization (e.g., Acid/Base Hydrolysis) Compound->ChemTreat Not Recommended Incineration High-Temp Incineration (>1000°C) Compound->Incineration Preferred Method ResultChem Incomplete Degradation Risk of reactive intermediates ChemTreat->ResultChem ResultInc Complete Mineralization (CO2, H2O, NOx) Incineration->ResultInc

Caption: The isoxazole ring is thermally stable; chemical hydrolysis is inefficient for disposal. High-temperature incineration ensures complete mineralization.[1]

Emergency Procedures (Spill Response)

In the event of a bench-top spill of the solid powder:

  • Evacuate & Ventilate: If the spill is significant (>50g) and dust is airborne, clear the area.

  • PPE: Wear Nitrile gloves , lab coat, and safety goggles. If dust is present, use an N95 respirator.

  • Containment: Do not dry sweep (creates dust). Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.

  • Cleanup: Scoop the damp material into a waste jar (Protocol A).

  • Decontamination: Wipe the surface with 70% Ethanol or Acetone to solubilize trace residues.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 557621, (3-Phenylisoxazol-5-yl)methanol. Retrieved from [Link][1]

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.